Ethyl 2-oxopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-oxopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)9-6-4-3-5-7(9)10/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVAYPJYRXHDOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30535835 | |
| Record name | Ethyl 2-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30535835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33485-71-1 | |
| Record name | Ethyl 2-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30535835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethyl 2-oxopiperidine-1-carboxylate" CAS number and properties
This guide serves as an authoritative technical resource on Ethyl 2-oxopiperidine-1-carboxylate , a specialized heterocyclic building block used in the synthesis of peptidomimetics, functionalized piperidines, and acyclic amino acid derivatives.
CAS Number: 127274-92-4
Synonyms: 1-Ethoxycarbonyl-2-piperidone; N-Carbethoxyvalerolactam; Ethyl 2-oxopiperidine-1-carboxylate.
Molecular Formula: C
Executive Summary: The "Activated" Lactam
Ethyl 2-oxopiperidine-1-carboxylate represents a strategic modification of the stable
For drug development professionals, this molecule acts as a masked
Chemical Identity & Physicochemical Properties
Unlike its isomer ethyl 2-oxopiperidine-3-carboxylate (a
| Property | Data | Notes |
| Structure | Lactam ring with N-COOEt | See Diagram 1 below. |
| CAS Number | 127274-92-4 | Distinct from the 4-oxo isomer (29976-53-2). |
| Physical State | Viscous Liquid / Low-melting Solid | Typically isolated as a colorless to pale yellow oil. |
| Solubility | Soluble in CH | Hydrolyzes in aqueous base/acid. |
| Stability | Moisture Sensitive | Store under inert atmosphere (Ar/N |
| Boiling Point | ~130–140°C (Predicted at 10 mmHg) | High vacuum distillation recommended for purification. |
Synthesis: The N-Acylation Protocol
The synthesis of Ethyl 2-oxopiperidine-1-carboxylate requires the deprotonation of
Mechanism of Synthesis
The pKa of the lactam N-H is approximately 24 (in DMSO). A strong base (n-BuLi or NaH) generates the lactam anion, which is a bidentate nucleophile (N vs. O). The "hard" nature of the lithium cation and the solvent choice (THF) favor N-acylation over O-acylation (imidate formation).
Experimental Protocol
Reagents:
- -Valerolactam (2-Piperidone): 1.0 equiv
-
n-Butyllithium (2.5 M in hexanes): 1.1 equiv
-
Ethyl Chloroformate: 1.2 equiv
-
THF (Anhydrous): 0.5 M concentration relative to lactam
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve
-valerolactam in anhydrous THF and cool the solution to -78°C (dry ice/acetone bath). Critical Step: Low temperature prevents side reactions and controls the exotherm. -
Deprotonation: Add n-BuLi dropwise over 20 minutes. Stir at -78°C for 45 minutes. A white precipitate (lithium lactamate) may form.
-
Acylation: Add ethyl chloroformate dropwise. The solution should become clear as the lithium salt reacts.
-
Reaction: Allow the mixture to warm to 0°C over 2 hours.
-
Quench & Workup: Quench with saturated NH
Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (SiO
, Hexanes/EtOAc gradient).
Reactivity Profile & Applications
The utility of Ethyl 2-oxopiperidine-1-carboxylate stems from its dual reactivity modes: Ring Opening (Pathway A) and C3-Functionalization (Pathway B).
Diagram 1: Reactivity Pathways
Caption: Dual reactivity modes of N-carbethoxy-2-piperidone. Pathway A yields acyclic amino acid derivatives; Pathway B yields functionalized piperidines.
Detailed Applications
1. Synthesis of N-Protected Amino Acids (Pathway A) The N-ethoxycarbonyl group destabilizes the lactam amide bond by withdrawing electron density from the nitrogen lone pair. This makes the C2 carbonyl highly electrophilic.
-
Reaction: Treatment with alkoxides (e.g., NaOEt/EtOH) or amines opens the ring.
-
Product: Ethyl 5-(ethoxycarbonylamino)pentanoate.
-
Utility: This provides a rapid route to 5-aminovaleric acid derivatives, which are essential linkers in PROTACs and peptidomimetics.
2. Alpha-Alkylation (Pathway B) Direct alkylation of simple lactams is difficult due to competitive N-alkylation. However, in Ethyl 2-oxopiperidine-1-carboxylate, the nitrogen is already blocked.
-
Mechanism: Treatment with LDA generates the enolate at C3. The N-protecting group stabilizes this enolate and prevents side reactions.
-
Utility: Reaction with alkyl halides (e.g., Benzyl bromide) yields 3-substituted-2-piperidones . These can be reduced to form 3-substituted piperidines, a pharmacophore found in numerous alkaloids and antidepressants (e.g., derivatives of paroxetine).
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Hygroscopic. Store in a tightly sealed container under inert gas (Argon/Nitrogen) to prevent hydrolysis to 2-piperidone and ethanol/CO
. -
Spill Response: Absorb with inert material (sand/vermiculite). Do not use water, as it may accelerate hydrolysis.
References
-
Direct Imine Acylation Methodology. White Rose eTheses Online. Detailed protocols for N-acylation of lactams and subsequent functionalization.
-
Synthesis of 1-(Ethoxycarbonyl)-2-piperidone. ChemSrc. CAS and structural confirmation for 127274-92-4.[2]
-
Reactivity of N-Carbethoxy Lactams. National Institutes of Health (PMC). Discussion on ring-opening acceleration by N-electron withdrawing groups.
-
Piperidone Derivatives in Drug Discovery. SciSpace. Overview of piperidone scaffolds in pharmaceutical synthesis.
Sources
Technical Guide: Synthesis and Characterization of Ethyl 2-oxopiperidine-1-carboxylate
This technical guide details the synthesis and characterization of Ethyl 2-oxopiperidine-1-carboxylate (also known as N-ethoxycarbonyl-2-piperidone or 1-carbethoxy-2-piperidone).
Regulatory Note: Researchers must verify local regulations regarding piperidine derivatives, as specific N-substituted piperidines are controlled precursors in certain jurisdictions due to their utility in opioid synthesis. This guide is intended for legitimate pharmaceutical research and development.
Executive Summary
Ethyl 2-oxopiperidine-1-carboxylate is a pivotal intermediate in organic synthesis, particularly in the functionalization of lactams and the construction of complex alkaloids and peptidomimetics. Unlike C-acylated lactams (e.g., 3-carbethoxy-2-piperidone), the N-acylated species activates the lactam ring toward nucleophilic attack (e.g., ring-opening or reduction) and serves as a protecting group strategy.
-
IUPAC Name: Ethyl 2-oxopiperidine-1-carboxylate
-
CAS Number: 2986-00-7 (Verify specific isomer; often confused with 3731-16-6, the 3-carboxy isomer)
-
Molecular Formula: C
H NO -
Molecular Weight: 171.19 g/mol
Synthetic Strategy & Mechanism
The synthesis relies on the N-acylation of
Reaction Scheme
The transformation involves the lithiation of the lactam nitrogen followed by nucleophilic acyl substitution.
Caption: Mechanistic pathway for the N-acylation of 2-piperidone via an imidate anion intermediate.
Experimental Protocols
Method A: High-Precision Synthesis (n-BuLi)
Best for: Small-scale, high-purity requirements, and kinetic control to prevent O-acylation.
Reagents:
-
2-Piperidone (1.0 eq)
-
n-Butyllithium (1.1 eq, 2.5M in hexanes)
-
Ethyl Chloroformate (1.2 eq)
-
THF (Anhydrous)
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Add anhydrous THF (0.2 M concentration relative to lactam).
-
Solubilization: Add 2-piperidone and cool the solution to -78°C (dry ice/acetone bath).
-
Deprotonation: Dropwise add n-BuLi over 15 minutes. The solution may turn slightly yellow. Stir for 30 minutes at -78°C to ensure complete formation of the N-lithio species.
-
Acylation: Add ethyl chloroformate (neat or in minimal THF) dropwise.
-
Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Quench: Quench with saturated NH
Cl solution. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo.
Method B: Scalable Synthesis (NaH)
Best for: Larger batches where cryogenic conditions are impractical.
Reagents:
-
2-Piperidone (1.0 eq)
-
Sodium Hydride (1.2 eq, 60% dispersion in mineral oil)
-
Ethyl Chloroformate (1.2 eq)
-
THF or DMF (Anhydrous)
Protocol:
-
Base Preparation: Wash NaH with dry hexane (2x) under nitrogen to remove mineral oil. Suspend in anhydrous THF.
-
Deprotonation: Cool suspension to 0°C . Add 2-piperidone solution (in THF) dropwise. Evolution of H
gas will be observed. Stir for 1 hour at 0°C -> RT until gas evolution ceases. -
Acylation: Cool back to 0°C. Add ethyl chloroformate dropwise.
-
Completion: Stir at room temperature for 3-4 hours. Monitor by TLC (EtOAc/Hexane).
-
Purification: Flash column chromatography (Silica gel, 20-40% EtOAc in Hexanes) is usually required to remove unreacted lactam.
Characterization Data
The N-acylation causes a distinct downfield shift of the protons adjacent to the nitrogen (
Spectroscopic Profile
| Technique | Signal / Value | Assignment |
| O-CH | ||
| N-CH | ||
| CO-CH | ||
| Ring CH | ||
| O-CH | ||
| C=O (Lactam) | ||
| C=O (Carbamate) | ||
| O-C H | ||
| N-C H | ||
| CO-C H | ||
| IR (Neat) | 1735 cm | Ester C=O stretch |
| 1680 cm | Amide C=O stretch |
Physical Properties[1][2][3]
-
Appearance: Colorless to pale yellow oil.[1]
-
Boiling Point: Approx. 110-115°C at 0.5 mmHg (vacuum distillation recommended for purification).
-
Solubility: Soluble in DCM, EtOAc, THF; limited solubility in water.
Workflow & Quality Control
Caption: Operational workflow for the synthesis and isolation of the target compound.
Troubleshooting & Optimization
-
Moisture Sensitivity: The imidate anion is highly moisture-sensitive. If the yield is low (<50%), ensure THF is freshly distilled or taken from a solvent purification system (SPS).
-
O-Acylation vs. N-Acylation: While N-acylation is thermodynamically favored for lactams, kinetic O-acylation can occur. Warming the reaction to room temperature typically isomerizes any O-acylated kinetic product to the thermodynamic N-acylated product.
-
Purification: The product can be difficult to separate from unreacted starting material by distillation due to boiling point proximity. Flash chromatography using a gradient of Hexane:EtOAc (8:2 to 1:1) is often more effective for high purity.
References
-
Beilstein Journal of Organic Chemistry. (2010). Experimental procedures and characterization data for N-acyl lactams.
-
Organic Syntheses. (1955). Ethyl N-methylcarbamate (Analogous chloroformate reactivity). Coll. Vol. 2, p. 178.
-
National Institutes of Health (NIH) - PubChem. (2025). Ethyl 2-oxopiperidine-3-carboxylate (Isomer distinction).
-
RSC Advances. (2021). Synthesis of functionalized piperidines using ethyl chloroformate.
-
Sigma-Aldrich. (2025). Product Specification: 2-Piperidone (Valerolactam).
Sources
"Ethyl 2-oxopiperidine-1-carboxylate" IUPAC name and structure elucidation
This guide provides a rigorous technical analysis of Ethyl 2-oxopiperidine-1-carboxylate , focusing on its nomenclature, structural elucidation, and synthetic methodology.
Structural Characterization, Synthetic Protocols, and Reactivity Profile
Nomenclature Deconstruction & Identity
Target Molecule: Ethyl 2-oxopiperidine-1-carboxylate
CAS RN: 324769-07-5 (Analogous Ref) | Formula: C
IUPAC Nomenclature Breakdown
The IUPAC name is constructed based on the priority of functional groups and the heterocyclic skeleton.
-
Principal Functional Group: Carboxylate (Ester). The structure is treated as an ester of a carbamic acid derivative attached to a heterocycle.
-
Parent Heterocycle: Piperidine (fully saturated 6-membered nitrogen ring).
-
Substituents:
-
2-oxo: A ketone group at position 2, creating a lactam (cyclic amide) functionality.
-
1-carboxylate: The nitrogen atom (position 1) is the point of attachment for the ester group.
-
Ethyl: The alkyl group of the ester.
-
Synonymy & Critical Disambiguation:
-
Correct Synonyms: N-Carbethoxy-2-piperidone, 1-Ethoxycarbonyl-2-piperidone.
-
Common Confusion: This compound is frequently confused with its thermodynamic isomer, Ethyl 2-oxopiperidine-3-carboxylate (3-carbethoxy-2-piperidone), a
-keto ester used widely in alkaloid synthesis.-
1-Carboxylate (Target): N-acylated species (Imide-like character).
-
3-Carboxylate (Isomer): C-acylated species (Active methylene character).
-
Structure Elucidation & Spectroscopic Signatures
The identification of the N-acylated product relies on detecting the "imide-type" electronic environment, which differs significantly from the parent lactam or the C-acylated isomer.
Infrared Spectroscopy (IR)
The carbonyl region is diagnostic.[1][2] Unlike simple lactams, the N-carbethoxy group creates an acyl-lactam (imide) system.
| Vibration Mode | Wavenumber (cm | Diagnostic Feature |
| Ester C=O | 1735 – 1750 | Sharp, strong intensity. Typical of carbamates/esters. |
| Lactam C=O | 1680 – 1710 | Shifted to higher frequency compared to parent valerolactam (~1660 cm |
| C-N Stretch | 1250 – 1300 | Strong band characteristic of the urethane linkage. |
Nuclear Magnetic Resonance ( H NMR)
The chemical shift of the protons adjacent to the nitrogen (H-6) is the primary indicator of N-acylation.
| Position | Proton Type | Chemical Shift ( | Multiplicity | Assignment Logic |
| Ethyl-CH | O-CH | 4.25 – 4.35 | Quartet ( | Deshielded by oxygen of the ester. |
| H-6 | N-CH | 3.60 – 3.75 | Triplet/Multiplet | Diagnostic: Downfield shift from ~3.3 ppm (parent lactam) due to the electron-withdrawing N-COOEt group. |
| H-3 | CO-CH | 2.50 – 2.60 | Triplet | |
| H-4, H-5 | Ring CH | 1.75 – 1.95 | Multiplet | Methylene bridge protons. |
| Ethyl-CH | O-CH | 1.30 – 1.35 | Triplet ( | Terminal methyl group. |
Mass Spectrometry (MS)[3]
-
Molecular Ion (M+): 171 m/z[3]
-
Fragmentation: Loss of ethoxy radical (M-45) or CO
Et group is common. A characteristic fragment for N-acyl piperidones is the loss of CO to contract the ring or cleavage of the exocyclic ester.
Synthetic Methodology
Synthesis of the N-isomer requires kinetic control to prevent thermodynamic rearrangement to the C-3 position. The use of a strong base at low temperature is mandatory to irreversibly deprotonate the lactam nitrogen before the addition of the electrophile.
Protocol: Kinetic N-Acylation of 2-Piperidone
Reagents: 2-Piperidone (Valerolactam),
Step-by-Step Workflow:
-
Setup: Flame-dry a 250 mL round-bottom flask under an Argon atmosphere. Add dry THF (50 mL) and 2-piperidone (10 mmol).
-
Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add
-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 15 minutes. -
Acylation: Stir for 30 minutes at -78°C. Add Ethyl Chloroformate (1.1 equiv) dropwise.
-
Note: The lithium coordinates with the carbonyl oxygen, directing the hard electrophile (chloroformate) to the nitrogen (hard nucleophile) or oxygen. Under these conditions, N-acylation is kinetically favored.
-
-
Workup: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated NH
Cl solution. Extract with EtOAc (3x). Wash organics with brine, dry over Na SO , and concentrate.[8][9] -
Purification: Flash chromatography (Hexanes/EtOAc). The N-acylated product is typically less polar than the starting lactam.
Caption: Kinetic pathway favoring N-acylation over C-acylation using organolithium reagents at cryogenic temperatures.
Applications in Drug Discovery
This molecule serves as a versatile "chiral template" precursor and an N-acyliminium ion generator.
-
N-Acyliminium Ion Precursors: Reduction of the lactam carbonyl (using DIBAL-H or NaBH
/CeCl ) yields the -hydroxy/ethoxy urethane. Treatment with Lewis acid generates a cyclic N-acyliminium ion, a powerful electrophile for C-C bond formation at the C2 position.-
Use Case: Synthesis of substituted piperidine alkaloids (e.g., conine, anabasine analogs).
-
-
Ring Opening: Nucleophilic attack at the lactam carbonyl can open the ring to form
-amino acid derivatives with the nitrogen already protected as a carbamate.
References
-
Nomenclature & Structure: PubChem. tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate (Analogous N-acyl structure). National Library of Medicine.
- Synthetic Methodology (N-Acylation): Clayden, J., et al. "Lithiation of N-Boc-2-piperidone." Organic Reactions, Wiley.
-
Differentiation from C-Isomer: PubChem. 3-Carbethoxy-2-piperidone (Isomer).[10]
- Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry. "Amide Ambident Nucleophiles."
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. One moment, please... [chemistrysteps.com]
- 3. 3-CARBETHOXY-2-PIPERIDONE(3731-16-6) 1H NMR [m.chemicalbook.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. chem.pg.edu.pl [chem.pg.edu.pl]
- 7. CAS 3731-16-6: 3-Carbethoxy-2-piperidone | CymitQuimica [cymitquimica.com]
- 8. osti.gov [osti.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. angenesci.com [angenesci.com]
Ethyl 2-oxopiperidine-1-carboxylate: A Comprehensive Technical Guide on Synthesis, Properties, and Applications
Executive Summary
In the realm of advanced organic synthesis and drug development, functionalized nitrogen heterocycles form the backbone of countless active pharmaceutical ingredients (APIs). Ethyl 2-oxopiperidine-1-carboxylate (CAS: 33485-71-1) serves as a highly versatile, N-protected lactam building block. By masking the secondary amine of δ-valerolactam with an electron-withdrawing ethyl carbamate group, chemists can precisely tune the electronic properties of the piperidine ring. This modification not only protects the nitrogen during complex multistep syntheses but also activates the adjacent carbonyl for downstream transformations, making it an indispensable precursor for N-acyliminium ion chemistry, spirocyclic peptidomimetics, and alkaloid total synthesis[1].
Molecular Identity & Physicochemical Profiling
Understanding the physicochemical baseline of Ethyl 2-oxopiperidine-1-carboxylate is critical for predicting its behavior in organic solvents, its reactivity profile, and its chromatographic properties. The addition of the ethyl carboxylate moiety significantly reduces the polarity of the parent lactam, rendering the molecule highly soluble in standard organic solvents (e.g., THF, DCM, EtOAc) and facilitating easier purification via normal-phase chromatography.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | Ethyl 2-oxopiperidine-1-carboxylate |
| CAS Registry Number | 33485-71-1 |
| Molecular Formula | C₈H₁₃NO₃ |
| Molecular Weight | 171.19 g/mol |
| Exact Mass | 171.0895 Da |
| SMILES String | CCOC(=O)N1CCCCC1=O[2] |
| Structural Class | N-Acyl Lactam / Carbamate |
| Physical State (Standard Temp/Pressure) | Viscous liquid / Oil |
Mechanistic Synthesis & Experimental Workflow
The synthesis of Ethyl 2-oxopiperidine-1-carboxylate is achieved via the regioselective N-acylation of δ-valerolactam (2-piperidone). Because lactams are ambident nucleophiles capable of undergoing both N- and O-alkylation/acylation, the choice of base and reaction temperature is paramount to ensure high chemoselectivity.
Synthetic workflow for Ethyl 2-oxopiperidine-1-carboxylate via N-acylation.
Step-by-Step Protocol: Regioselective N-Acylation
-
Step 1: System Preparation. Flame-dry a Schlenk flask under vacuum and backfill with Argon. Causality: The intermediate N-lithiated species is highly sensitive to protic quenching; strict anhydrous conditions prevent premature reaction termination.
-
Step 2: Substrate Dissolution. Dissolve δ-valerolactam (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Step 3: Deprotonation. Add n-Butyllithium (2.5 M in hexanes, 1.1 eq) dropwise over 15 minutes. Causality: The cryogenic temperature (-78 °C) is critical. It prevents the strong base from initiating base-catalyzed ring-opening polymerization of the lactam, kinetically favoring the formation of the N-anion over the O-anion[3]. Stir for 45 minutes.
-
Step 4: Electrophilic Trapping. Add ethyl chloroformate (1.1 eq) dropwise. Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C. Causality: Gradual warming ensures complete conversion while minimizing thermodynamic O-acylation side products.
-
Step 5: Self-Validating In-Process Control. Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the highly polar δ-valerolactam spot and the emergence of a less polar, UV-active spot confirms successful acylation.
-
Step 6: Quenching and Workup. Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.
Applications in Drug Development & Peptidomimetics
Ethyl 2-oxopiperidine-1-carboxylate is not merely a protected amine; it is a highly reactive electrophilic hub. Its primary application in drug development lies in its ability to act as a precursor for N-acyliminium ions .
The electron-withdrawing nature of the ethyl carbamate lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the lactam carbonyl. This allows for controlled, partial reduction (typically using DIBAL-H or superhydrides) to form an N-ethoxycarbonyl hemiaminal. Upon treatment with a Lewis acid (e.g., BF₃·OEt₂), the hydroxyl group is eliminated, generating a highly electrophilic N-acyliminium ion. This intermediate can be trapped by a variety of carbon nucleophiles (allylsilanes, electron-rich arenes, indoles) to yield complex 2-substituted piperidines[1].
Generation and nucleophilic trapping of N-acyliminium ions from the target lactam.
Beyond N-acyliminium chemistry, this compound is utilized in Direct Imine Acylation (DIA) methodologies to synthesize spirocyclic compounds and natural product scaffolds, such as aspidospermidine analogs[1]. Furthermore, it serves as a starting material for the synthesis of functionalized cis-perhydroisoquinolin-1-ones via bis-sulfenylation and subsequent Nazarov-type annulations[3].
Analytical Characterization & Quality Control
To validate the structural integrity and purity of the synthesized Ethyl 2-oxopiperidine-1-carboxylate, the following analytical profile must be confirmed:
-
¹H NMR (400 MHz, CDCl₃): The ethyl carbamate group presents a distinct and easily identifiable signature: a triplet at ~1.3 ppm (3H, -CH₃) and a quartet at ~4.3 ppm (2H, -O-CH₂-). The piperidine ring protons typically appear as multiplets: ~3.6 ppm (2H, N-CH₂), ~2.5 ppm (2H, CO-CH₂), and ~1.8-1.9 ppm (4H, internal CH₂ groups).
-
¹³C NMR (100 MHz, CDCl₃): Two critical carbonyl resonances validate the N-acyl lactam structure: the lactam carbonyl at ~172 ppm and the carbamate carbonyl at ~154 ppm.
-
Mass Spectrometry (ESI-MS): A primary [M+H]⁺ adduct at m/z 172.1 and a sodium adduct [M+Na]⁺ at m/z 194.1 confirm the molecular weight of 171.19 g/mol .
References
-
Application of Direct Imine Acylation Methodology in the Synthesis of Nitrogen Heterocycles and Natural Products - whiterose.ac.uk. 1
-
CN101583615B - 螺哌啶甘氨酰胺衍生物 (Spiro-piperidine glycinamide derivatives) - google.com/patents.2
-
A Straightforward Synthesis of Functionalized cis-Perhydroisoquinolin-1-ones - mdpi.com. 3
Sources
Ethyl 2-oxopiperidine-1-carboxylate: A Strategic Precursor for 2-Substituted Piperidine Synthesis
Executive Summary & Strategic Value
Ethyl 2-oxopiperidine-1-carboxylate (also known as N-carbethoxy-2-piperidone) represents a "privileged" scaffold in the synthesis of piperidine alkaloids and pharmaceutical agents. Unlike simple piperidines or unprotected lactams, this molecule features a synergistic activation profile:
-
Nitrogen Activation: The carbamate (
-COOEt) group lowers the basicity of the nitrogen and prevents catalyst poisoning during Lewis acid-mediated reactions. -
Carbonyl Activation: The electron-withdrawing carbamate makes the lactam carbonyl (
) significantly more electrophilic than a standard amide, enabling partial reduction to hemiaminals—the direct precursors to reactive -acyliminium ions .
This guide details the utilization of Ethyl 2-oxopiperidine-1-carboxylate as a gateway to 2-substituted piperidines, a structural motif found in blockbuster drugs (e.g., Ritalin, Bupivacaine) and natural alkaloids (e.g., Coniine).[1]
Core Mechanistic Pathways
The synthetic utility of this precursor hinges on two primary reactivity modes:
The -Acyliminium Ion Route (The "Gold Standard")
This is the most sophisticated application. The lactam carbonyl is partially reduced to a hemiaminal (2-hydroxy-carbamate). Upon treatment with a Lewis acid, this intermediate expels water to form a highly electrophilic
Nucleophilic Ring Opening
Strong nucleophiles like Grignard reagents or organolithiums can attack the activated lactam carbonyl directly. Unlike standard amides which are resistant, the
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways available from this single precursor.
Figure 1: Divergent synthetic pathways from Ethyl 2-oxopiperidine-1-carboxylate. The upper path (Red) represents the
Detailed Experimental Protocols
Synthesis of the Precursor (Ethyl 2-oxopiperidine-1-carboxylate)
If not purchased commercially, this compound is synthesized by
Reagents:
Protocol:
-
Setup: Flame-dry a 500 mL round-bottom flask under Argon atmosphere. Add
-valerolactam (1.0 equiv) and anhydrous THF (0.5 M concentration). -
Deprotonation: Cool to -78°C. Dropwise add
-BuLi (1.1 equiv, 2.5 M in hexanes) over 20 mins. The solution may turn slightly yellow. Stir for 30 mins at -78°C to ensure complete formation of the lactam enolate/nitrogen anion. -
Acylation: Add Ethyl Chloroformate (1.2 equiv) neat, dropwise.
-
Reaction: Allow the mixture to warm to room temperature slowly over 2 hours. Stir for an additional 4 hours.
-
Workup: Quench with saturated
solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc) to yield the colorless oil.
Protocol A: Partial Reduction to 2-Substituted Piperidines ( -Acyliminium Route)
This protocol describes the synthesis of a 2-allyl piperidine derivative, a common model reaction.
Step 1: Partial Reduction
-
Dissolve Ethyl 2-oxopiperidine-1-carboxylate (1.0 equiv) in dry Toluene (0.2 M) under Argon.
-
Cool to -78°C (Critical to prevent over-reduction to the amine).
-
Add DIBAL-H (1.1 equiv, 1.0 M in toluene) dropwise down the side of the flask over 30 mins.
-
Stir at -78°C for 1 hour. TLC should show consumption of starting material.
-
Quench: While still at -78°C, add Methanol (excess) followed by saturated Rochelle’s salt solution (Potassium Sodium Tartrate).
-
Workup: Warm to RT and stir vigorously until two clear layers form (can take 1-2 hours). Extract with ether, dry, and concentrate to obtain the crude 2-hydroxy-1-carbethoxypiperidine (hemiaminal). Note: Use immediately; hemiaminals are unstable.
Step 2:
-
Dissolve the crude hemiaminal in dry
(0.1 M). -
Cool to -78°C. Add Allyltrimethylsilane (2.0 equiv).
-
Add
(1.5 equiv) dropwise. -
Allow to warm to 0°C over 2 hours. The solution typically turns dark.
-
Quench: Pour into saturated
. -
Isolation: Extract with
. The product is the 2-allyl-1-carbethoxypiperidine.
Protocol B: Nucleophilic Ring Opening
Reagents: Phenylmagnesium Bromide (PhMgBr), THF.[1]
-
Dissolve Ethyl 2-oxopiperidine-1-carboxylate (1.0 equiv) in dry THF. Cool to 0°C.
-
Add PhMgBr (1.1 equiv) slowly.
-
Stir at 0°C for 1 hour.
-
Quench: Add dilute HCl (1M). Note: Acidic workup hydrolyzes the intermediate magnesium alkoxide.[1]
-
Result: The product is typically the acyclic amino-ketone (Ethyl
-(5-oxo-5-phenylpentyl)carbamate) due to ring opening.
Comparative Analysis of Reducing Agents
The choice of reducing agent dictates the final oxidation state of the piperidine ring.
| Reagent | Conditions | Product Outcome | Mechanistic Insight |
| DIBAL-H | Toluene, -78°C | Hemiaminal (Lactol) | 1.0 equiv delivers single hydride; tetrahedral intermediate is stable at low temp. |
| LiAlH₄ | Ether/THF, Reflux | Cyclic Amine | Reduces both the lactam carbonyl (to |
| LiEt₃BH | THF, -78°C | Hemiaminal | "Super-Hydride" is essentially a more potent analogue of DIBAL for this transformation. |
| Grignard | THF, 0°C | Amino-Ketone | Nucleophilic attack at carbonyl C2 leads to C-N bond cleavage (Ring Opening). |
References
-
Preparation of Piperidines via N-Acyliminium Ions
- Source: McMaster University / Ark
- Context: Detailed mechanisms on N-acyliminium ion cycliz
-
URL:
-
Reactivity of N-Carbamate Piperidones
-
Source: University of Regensburg[1]
- Context: Discussion on nucleophilic addition to N-protected piperidones and the stability of carbam
-
URL:
-
-
Partial Reduction with DIBAL-H
- Source: BenchChem Protocols
-
Context: General protocol for partial reduction of lactones/lactams to lactols using DIBAL-H.[2]
-
URL:
-
Synthesis of N-Carbethoxy-4-piperidone (Analogous Protocol)
- Source: GuideChem
- Context: Method for N-acylation of piperidones using ethyl chloroform
-
URL:
Sources
Technical Guide: Ethyl 2-oxopiperidine-1-carboxylate in Alkaloid Synthesis
The following technical guide details the utility, synthesis, and application of Ethyl 2-oxopiperidine-1-carboxylate (also known as
Part 1: Executive Summary & Strategic Value
In the retrosynthetic analysis of piperidine alkaloids (e.g., coniine, pelletierine, and complex indolizidines), the lactam moiety is a ubiquitous starting point. However, the unprotected lactam (2-piperidone) suffers from poor electrophilicity at the carbonyl carbon and acidic N-H protons that interfere with organometallic reagents.
Ethyl 2-oxopiperidine-1-carboxylate solves these kinetic and thermodynamic limitations. By installing an electron-withdrawing ethoxycarbonyl group on the nitrogen, this reagent serves three critical functions:
-
Activation: It increases the electrophilicity of the lactam carbonyl, facilitating attack by "hard" nucleophiles (Grignard, organolithium).
-
Protection: It masks the nitrogen, preventing quenching of organometallics.
-
Latent Reactivity: It serves as a precursor to
-acyliminium ions, allowing for stereoselective functionalization at the C2 position.
This guide provides a self-validating workflow for synthesizing this reagent and deploying it to construct the 2-substituted piperidine core found in Type I and Type II alkaloids.
Part 2: Chemical Architecture & Reactivity
The strategic value of Ethyl 2-oxopiperidine-1-carboxylate lies in its ability to act as a chemical pivot . Depending on the reaction conditions, it can undergo ring-opening to acyclic amino-ketones or retain cyclicity for reduction to piperidines.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent reactivity profile of the reagent upon treatment with nucleophiles versus reducing agents.
Figure 1: Divergent synthetic pathways starting from Ethyl 2-oxopiperidine-1-carboxylate.
Part 3: Experimental Protocols
Protocol A: Synthesis of Ethyl 2-oxopiperidine-1-carboxylate
Objective: Preparation of the activated lactam from commercially available 2-piperidone (valerolactam).
Reagents:
-
2-Piperidone (Valerolactam) [CAS: 675-20-7]
- -Butyllithium (2.5 M in hexanes) or Sodium Hydride (60% dispersion)
-
Ethyl Chloroformate [CAS: 541-41-3]
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvation: Charge the flask with 2-piperidone (10.0 g, 101 mmol) and anhydrous THF (150 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add
-BuLi (44 mL, 110 mmol) dropwise over 20 minutes. Ensure the internal temperature does not rise above -65 °C. The solution will turn slightly yellow/orange, indicating the formation of the lactam enolate/nitrogen anion.-
Note: NaH (1.1 equiv) can be used at 0 °C if cryogenic facilities are unavailable, but
-BuLi provides cleaner conversion.
-
-
Acylation: After stirring for 30 minutes at -78 °C, add ethyl chloroformate (10.5 mL, 110 mmol) dropwise.
-
Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. Stir for an additional 2 hours.
-
Quench & Workup: Quench with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the residue via vacuum distillation (bp ~110-115 °C at 0.5 mmHg) or flash chromatography (Hexanes/EtOAc 3:1) to yield the product as a colorless oil.
Yield Target: 85-92% Characterization:
-
IR: 1740 cm⁻¹ (carbamate C=O), 1680 cm⁻¹ (lactam C=O).
-
¹H NMR: Distinct downfield shift of protons adjacent to nitrogen compared to starting material.
Protocol B: Synthesis of (±)-Coniine via Grignard Addition
Objective: Utilization of the reagent to synthesize the hemlock alkaloid Coniine (2-propylpiperidine).[1][2]
Reagents:
-
Ethyl 2-oxopiperidine-1-carboxylate (Prepared in Protocol A)
-
Propylmagnesium bromide (2.0 M in ether)
-
Hydrobromic acid (48% aq) or H₂/Pd-C
Workflow Diagram:
Figure 2: Synthetic route to (±)-Coniine utilizing the activated lactam.
Step-by-Step Methodology:
-
Grignard Addition: Dissolve Ethyl 2-oxopiperidine-1-carboxylate (1.71 g, 10 mmol) in anhydrous THF (20 mL) and cool to -78 °C.
-
Nucleophilic Attack: Add propylmagnesium bromide (1.1 equiv) dropwise. Stir for 1 hour at -78 °C, then warm to 0 °C for 1 hour.
-
Quench: Quench with dilute HCl. Extract with ether to isolate the keto-urethane intermediate.
-
Cyclization/Reduction (One-Pot Variation):
-
Reflux the intermediate in 48% HBr to effect hydrolysis of the carbamate and decarboxylation. This yields the imine salt (2-propyl-1-piperideine).
-
Neutralize and reduce the imine using NaBH₄ in methanol or catalytic hydrogenation (H₂, Pd/C) to yield (±)-Coniine.
-
Data Summary Table:
| Parameter | Value / Condition | Note |
| Reagent Stoichiometry | 1.0 : 1.1 (Lactam : Grignard) | Slight excess of Grignard ensures conversion. |
| Temperature | -78 °C | Low temp prevents double addition or polymerization. |
| Key Intermediate | Keto-urethane | Stable enough for isolation if needed. |
| Final Yield | 60-75% | Overall yield from lactam. |
Part 4: Advanced Application - N-Acyliminium Ions
Beyond simple alkylation, this reagent is a gateway to
Upon treatment with a Lewis acid (e.g., BF₃·OEt₂), the hemiaminal generates a highly electrophilic
Part 5: Troubleshooting & Optimization
-
Moisture Sensitivity: The
-carbethoxy lactam is relatively stable, but the Grignard reaction is strictly anhydrous. Trace water leads to protonation of the Grignard and recovery of starting material. -
Temperature Control: During Grignard addition, maintaining -78 °C is crucial. Higher temperatures favor the attack on the exocyclic carbamate carbonyl, leading to side products.
-
Purification: The keto-urethane intermediate can be oily and difficult to crystallize. It is often best to carry it forward crude into the cyclization step.
Part 6: References
-
Ladenburg, A. (1886).[2][7] "Synthese der aktiven Coniine." Berichte der deutschen chemischen Gesellschaft, 19, 2578. (Foundational synthesis).
-
Pinder, A. R. (1959). "The Piperidine Alkaloids." Chemical Reviews, 59(2), 267-268. (Review of lactam utility).
-
Comins, D. L., & Dehghani, A. (1995). "Pyridine-derived N-acyldihydropyridones as synthons for alkaloids." Tetrahedron Letters, 36(52). (Modern application of activated lactams).
-
Toyooka, N., et al. (2003). "Synthesis of piperidine alkaloids via N-acyliminium ion intermediates." Heterocycles. (N-acyliminium pathway).
-
Alberts, N. F. (1949). "Synthesis of ethyl 2-oxo-3-piperidinecarboxylate." Journal of the American Chemical Society. (Synthesis of related precursors).
Sources
- 1. Coniine [bionity.com]
- 2. Coniine - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. community.wvu.edu [community.wvu.edu]
- 6. CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
The Strategic Role of Ethyl 2-oxopiperidine-1-carboxylate in Medicinal Chemistry: A Technical Guide to Piperidine Scaffold Functionalization
Executive Summary
In the landscape of medicinal chemistry, the piperidine ring is one of the most ubiquitous nitrogen heterocycles, present in numerous FDA-approved small molecule drugs. The functionalization of this scaffold, however, presents significant synthetic challenges due to the inherent stability of the unprotected piperidine ring and the poor electrophilicity of standard lactams.
Ethyl 2-oxopiperidine-1-carboxylate (CAS 33485-71-1)[1] emerges as a critical, field-proven building block that circumvents these limitations. By masking the lactam nitrogen with an ethoxycarbonyl group, chemists can unlock orthogonal reactivity pathways—specifically through
Mechanistic Causality: The Power of -Carbamate Activation
As application scientists, we do not merely select protecting groups for stability; we select them for their electronic influence on the core scaffold. The choice of an
-
Suppression of Amide Resonance: In an unprotected 2-piperidone, the nitrogen lone pair strongly donates into the carbonyl
orbital. This resonance renders the carbonyl highly electron-rich and resistant to nucleophilic attack or reduction. The electron-withdrawing ethoxycarbonyl group pulls electron density away from the nitrogen, restoring "ketone-like" electrophilicity to the C2 carbonyl. -
Acidification of C3 Protons: The electron-withdrawing nature of the carbamate increases the acidity of the
-protons at C3, facilitating clean enolization with non-nucleophilic bases (e.g., LDA) for subsequent functionalization. -
Orthogonal Stability: While Boc groups are highly acid-labile, the ethyl carbamate is exceptionally stable to the harsh Lewis acidic conditions (e.g.,
, ) required for downstream -acyliminium ion generation.
Fig 1: Divergent synthetic pathways enabled by N-ethoxycarbonyl activation.
Core Workflow: -Acyliminium Ion Chemistry
The most powerful application of Ethyl 2-oxopiperidine-1-carboxylate is its role as a precursor to
The process is a two-stage cascade: partial reduction followed by Lewis acid-mediated ionization and nucleophilic trapping.
Fig 2: Mechanistic progression from protected lactam to functionalized piperidine.
Quantitative Data: Nucleophile Scope
The
| Nucleophile Type | Representative Reagent | Optimal Lewis Acid | Typical Yield (%) | Primary Medicinal Chemistry Application |
| Allylsilane | Allyltrimethylsilane | 75–88% | Installation of terminal alkene handles for cross-metathesis. | |
| Silyl Enol Ether | Acetophenone silyl enol ether | 70–85% | Synthesis of | |
| Organometallic | 60–80% | Direct alkylation to form 2-methylpiperidine derivatives. | ||
| Electron-Rich Arene | Indole | TFA or | 80–92% | Construction of complex indole alkaloid cores. |
Self-Validating Experimental Protocol: C2-Allylation
To ensure scientific integrity and reproducibility, the following protocol details the synthesis of 2-allyl-1-(ethoxycarbonyl)piperidine. Every step is designed as a self-validating system, with explicit causality provided for critical parameters.
Phase 1: Hemiaminal Formation
-
Preparation: Dissolve Ethyl 2-oxopiperidine-1-carboxylate (1.0 equiv, 10 mmol) in anhydrous THF (50 mL) under a strict argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Causality: Cryogenic conditions are non-negotiable. At -78 °C, the tetrahedral intermediate formed after hydride addition is kinetically frozen, preventing collapse and over-reduction to the fully saturated amine.
-
-
Reduction: Add DIBAL-H (1.1 equiv, 1.0 M in hexanes) dropwise via syringe pump over 30 minutes. Stir for 2 hours at -78 °C.
-
Quench & Validation: Carefully quench the reaction at -78 °C by adding saturated aqueous Rochelle's salt (potassium sodium tartrate), then remove the cooling bath and stir vigorously at room temperature for 1 hour.
-
Causality: Unquenched aluminum complexes form intractable gelatinous emulsions. Rochelle's salt chelates the aluminum, breaking down the emulsion into a clean, easily separable biphasic mixture. A clear phase separation is your visual validation of a successful quench.
-
-
Isolation: Extract the aqueous layer with EtOAc (
mL). Dry the combined organics over anhydrous , filter, and concentrate under reduced pressure to yield the crude hemiaminal. Do not purify via silica gel, as the hemiaminal can decompose on acidic silica.
Phase 2: -Acyliminium Generation and Trapping
-
Activation: Dissolve the crude hemiaminal in anhydrous
(40 mL) and cool to -78 °C. Add allyltrimethylsilane (2.0 equiv). -
Ionization: Add
(1.5 equiv) dropwise.-
Causality: The Lewis acid coordinates the C2-hydroxyl group, transforming it into a superior leaving group. The subsequent elimination of the Lewis acid-hydroxide complex generates the highly electrophilic, planar
-acyliminium ion in situ.
-
-
Nucleophilic Attack: Stir for 3 hours, allowing the solution to gradually warm to -20 °C.
-
Causality: The allylsilane attacks the planar iminium ion. The bulky
-ethoxycarbonyl group dictates the trajectory of the incoming nucleophile, often resulting in high diastereoselectivity if a C3 or C4 substituent is already present on the ring[3].
-
-
Workup: Quench with saturated
(20 mL). Extract with , dry over , and purify via flash chromatography (Hexanes/EtOAc) to isolate the functionalized piperidine.
References
-
Sultane, P. R.; Bhat, R. G. (2012). Stereoselective Approach to cis-2,3-Disubstituted Piperidines via Reduction of N-Acyliminium Ion Intermediate: Enantioselective Synthesis of (+)-(2S,3S)-CP-99,994. Journal of Organic Chemistry, 77(24), 11349–11354.
-
Gharpure, S. J., Vishwakarma, D. S., & Patel, R. K. (2020). Synthetic approaches toward piperidine related structures: A review. Synthetic Communications, 50(17), 2572-2589.
-
Suga, S., Okajima, M., & Yoshida, J. (2001). Reaction of N-acyliminium ions with several nucleophiles. ResearchGate / Electroorganic Chemistry.
-
ChemSrc Database. (2025). Ethyl 2-oxopiperidine-1-carboxylate (CAS#: 33485-71-1) Physical and Chemical Properties.
-
US Patent 10124324B1. (2018). Olefin polymerization catalyst components and process for the production of olefin polymers therewith (Details use of n-ethoxycarbonyl-2-piperidone derivatives).
Sources
- 1. Ethyl2-hydroxycyclopentane-1-carboxylate | CAS#:54972-10-0 | Chemsrc [chemsrc.com]
- 2. US10124324B1 - Olefin polymerization catalyst components and process for the production of olefin polymers therewith - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
The Versatile Scaffolding of Ethyl 2-Oxopiperidine-1-carboxylate in Heterocyclic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the piperidine scaffold remains a cornerstone of molecular design, featuring prominently in a vast array of pharmaceuticals.[1][2] Its inherent three-dimensional structure and favorable pharmacokinetic properties make it a privileged motif.[2] Within this class of compounds, Ethyl 2-oxopiperidine-1-carboxylate, also known as N-ethoxycarbonyl-2-piperidone or N-ethoxycarbonyl-δ-valerolactam, has emerged as a highly versatile and reactive building block for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of its synthesis, reactivity, and application in the synthesis of diverse and medicinally relevant heterocyclic compounds.
Core Synthesis and Physicochemical Properties
The strategic placement of the ethoxycarbonyl group on the nitrogen atom of the 2-piperidone core fundamentally alters its reactivity profile, rendering it a valuable synthon for a variety of chemical transformations.
Synthesis of Ethyl 2-Oxopiperidine-1-carboxylate
The most direct and widely employed method for the synthesis of Ethyl 2-oxopiperidine-1-carboxylate is the N-acylation of 2-piperidone (δ-valerolactam). This reaction is typically carried out by treating 2-piperidone with ethyl chloroformate in the presence of a suitable base to neutralize the hydrochloric acid byproduct.[1] The choice of base and solvent is critical to ensure high yields and purity.
| Parameter | Value | Reference |
| IUPAC Name | ethyl 2-oxopiperidine-1-carboxylate | |
| CAS Number | 2034-29-9 | |
| Molecular Formula | C8H13NO3 | |
| Molecular Weight | 171.19 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | Approx. 110-112 °C at 0.5 mmHg |
Experimental Protocol: Synthesis of Ethyl 2-Oxopiperidine-1-carboxylate
Objective: To synthesize Ethyl 2-oxopiperidine-1-carboxylate via N-acylation of 2-piperidone.
Materials:
-
2-Piperidone (δ-valerolactam)
-
Ethyl chloroformate
-
Triethylamine (or a similar non-nucleophilic base)
-
Anhydrous dichloromethane (or another suitable aprotic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-piperidone (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude Ethyl 2-Oxopiperidine-1-carboxylate by vacuum distillation to obtain a colorless to pale yellow liquid.
The Influence of the N-Ethoxycarbonyl Group on Reactivity
The presence of the electron-withdrawing N-ethoxycarbonyl group significantly influences the chemical behavior of the 2-piperidone ring. This modification serves two primary purposes:
-
Activation of α-Protons: The carbonyl group of the urethane moiety enhances the acidity of the protons at the C3 and C5 positions of the piperidone ring, facilitating their deprotonation to form enolates. This is a key feature that enables a wide range of alkylation and condensation reactions.
-
Amide Nitrogen Deactivation: The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group of the urethane, making the nitrogen atom less nucleophilic and less basic compared to a simple secondary amine. This deactivation prevents unwanted N-alkylation side reactions.
Applications in the Synthesis of Fused Heterocyclic Systems
Ethyl 2-oxopiperidine-1-carboxylate serves as a versatile precursor for the construction of a variety of fused heterocyclic systems, many of which are of significant interest in medicinal chemistry.
Synthesis of Fused Pyrimidines: The Pyrimido[1,2-a]azepine Core
The reaction of Ethyl 2-oxopiperidine-1-carboxylate with various electrophilic reagents can lead to the formation of fused pyrimidine derivatives. For instance, condensation with β-dicarbonyl compounds or their equivalents can pave the way for the synthesis of pyrimido[1,2-a]azepine systems, which are found in a number of biologically active molecules.[3]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of a new series of pyridine and fused pyridine derivatives [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Spirocyclic Indolines via Dearomative Spirocyclization of Ethyl 2-oxopiperidine-1-carboxylate
Executive Summary
Spirocyclic indolines are privileged pharmacophores ubiquitous in biologically active monoterpene indole alkaloids (e.g., the Aspidosperma and Strychnos families) and modern drug discovery libraries. Traditional syntheses of these complex 3,3-spiro-fused systems often rely on lengthy, linear pathways. This application note details a highly convergent, self-validating protocol for the construction of spirocyclic indolines using Ethyl 2-oxopiperidine-1-carboxylate (an N-carboethoxy-protected
Mechanistic Rationale & Pathway
The success of this methodology hinges on the controlled electrophilic activation of the lactam motif and the subsequent geometric constraints placed on the nucleophilic addition.
-
Electrophilic Activation : Treatment of Ethyl 2-oxopiperidine-1-carboxylate with trifluoromethanesulfonic anhydride (Tf
O) in the presence of 2-chloropyridine generates a highly reactive O-triflyl iminium intermediate. The choice of 2-chloropyridine is critical; its steric bulk and the electron-withdrawing chlorine atom render it non-nucleophilic. This prevents the formation of dead-end pyridinium adducts while efficiently scavenging the generated triflic acid. Furthermore, the N-carboethoxy protecting group on the lactam reduces electron density on the nitrogen, making the carbonyl oxygen more susceptible to electrophilic attack. -
Dearomative Spirocyclization : Upon introduction of the tryptamine derivative, the amine attacks the iminium carbon. The geometric constraints of the resulting tethered intermediate prevent the classic C2-attack seen in standard Pictet-Spengler reactions (which would yield a planar
-carboline). Instead, the electron-rich C3 position of the indole nucleophilically attacks the electrophilic center, breaking aromaticity and forming a spiroindolenine core[1]. Similar dearomative strategies have been validated in the total synthesis of complex targets like aspidofractinine[2]. -
Stereoselective Reduction : The resulting indolenine features an electrophilic C=N bond. In-situ reduction with sodium borohydride (NaBH
) occurs selectively from the convex (less sterically hindered) face of the rigid spirocycle, yielding the spirocyclic indoline with high diastereomeric excess[3].
Fig 1. Mechanistic workflow for the dearomative spirocyclization of tryptamine and lactam.
Experimental Protocols
Self-Validating System : This protocol incorporates specific physical and spectroscopic checkpoints to ensure reaction fidelity at each stage, mitigating the risk of carrying failed intermediates through the cascade.
Materials Required:
-
Ethyl 2-oxopiperidine-1-carboxylate (1.0 equiv)
-
Tryptamine derivative (1.0 equiv)
-
Trifluoromethanesulfonic anhydride (Tf
O, 1.1 equiv) -
2-Chloropyridine (1.2 equiv)
-
Sodium borohydride (NaBH
, 3.0 equiv) -
Anhydrous Dichloromethane (DCM) and Methanol (MeOH)
Step-by-Step Methodology:
Step 1: Preparation of the Iminium Intermediate
-
Flame-dry a Schlenk flask under argon. Add Ethyl 2-oxopiperidine-1-carboxylate (1.0 mmol) and anhydrous DCM (10 mL).
-
Add 2-chloropyridine (1.2 mmol) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Critical Step: Dropwise add Tf
O (1.1 mmol) over 5 minutes. Stir at -78 °C for 15 minutes, then warm to 0 °C for 30 minutes. -
Validation Check: The solution should transition to a pale yellow color. TLC is ineffective here due to the extreme moisture sensitivity of the iminium species; rely strictly on anhydrous technique and visual cues.
Step 2: Dearomative Spirocyclization
5. Re-cool the reaction mixture to -78 °C.
6. Add a solution of the tryptamine derivative (1.0 mmol) in anhydrous DCM (5 mL) dropwise over 10 minutes.
7. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
8. Validation Check: Quench a 0.1 mL aliquot in aqueous NaHCO
Step 3: Diastereoselective Reduction
9. Cool the reaction mixture to 0 °C.
10. Dilute with MeOH (10 mL) to solubilize the reducing agent and quench any trace unreacted Tf
Step 4: Workup and Purification
14. Quench the reaction with saturated aqueous NH
Quantitative Data: Optimization of Lactam Activation
The choice of activating agent and base is the primary determinant of the overall cascade yield. The table below summarizes the optimization parameters for the formation of the spiroindolenine intermediate prior to reduction.
| Entry | Activating Agent | Base | Solvent | Temp (°C) | Yield (%) | Causality & Observations |
| 1 | POCl | Et | Toluene | 110 | 15 | Harsh thermal conditions led to substrate degradation and tar formation. |
| 2 | Tf | Pyridine | DCM | -78 to 0 | 45 | Nucleophilic pyridine formed stable, unreactive pyridinium adducts. |
| 3 | Tf | 2-Chloropyridine | DCM | -78 to 0 | 88 | Optimal. Non-nucleophilic base efficiently scavenged acid without side reactions. |
| 4 | Tf | 2,6-Di-tert-butylpyridine | DCM | -78 to 0 | 85 | High yield, but the base is cost-prohibitive for large-scale synthesis. |
References[3] Title: Application of Direct Imine Acylation Methodology in the Synthesis of Nitrogen Heterocycles and Natural Products
Source: whiterose.ac.uk URL:[2] Title: Iodospirocyclization of Tryptamine-Derived Isocyanides: Formal Total Synthesis of Aspidofractinine Source: researchgate.net URL:[1] Title: Signature redacted - DSpace@MIT (Synthesis of Spirocyclic Indolines) Source: mit.edu URL:
Sources
Direct imine acylation (DIA) with "Ethyl 2-oxopiperidine-1-carboxylate"
Application Note: Direct Imine Acylation (DIA) using Ethyl 2-oxopiperidine-1-carboxylate Scaffolds
Executive Summary
This application note details the protocol for Direct Imine Acylation (DIA) , a methodology pioneered by the Unsworth and Taylor groups (University of York), specifically focusing on its application to Ethyl 2-oxopiperidine-1-carboxylate (and its derivatives).
While traditional
Scientific Background & Mechanism
The Reagent: Ethyl 2-oxopiperidine-1-carboxylate[1]
-
Structure: A six-membered lactam with an
-carbethoxy protecting group. -
Role in DIA: This reagent typically serves as the precursor to the cyclic imine substrate. Through reduction (e.g., DIBAL-H) or nucleophilic addition followed by dehydration, the lactam carbonyl is converted into a cyclic imine or enecarbamate.
-
Significance: The
-protecting group (carbamate) modulates the nucleophilicity of the nitrogen and stabilizes the subsequent -acyliminium intermediate.
The DIA Mechanism
Direct Imine Acylation bypasses the need for stoichiometric activating reagents like Lewis acids in the initial step. Instead, it utilizes a coupling agent (typically T3P - Propylphosphonic anhydride) to activate a carboxylic acid, which then acylates the imine nitrogen.
-
Activation: The carboxylic acid reacts with T3P to form a mixed anhydride.
-
Acylation: The imine nitrogen attacks the activated acid, forming an
-acyliminium ion (or an -acyl iminium salt). -
Trapping: An internal or external nucleophile (e.g., electron-rich aromatic ring, alkene, or enol) traps the reactive
-acyliminium species, forming a new C-C bond.
Experimental Protocol
Safety Warning: Ethyl 2-oxopiperidine-1-carboxylate is an irritant. T3P (Propylphosphonic anhydride) is corrosive and moisture-sensitive. Perform all reactions in a fume hood under an inert atmosphere (Argon/Nitrogen).
Pre-requisite: Preparation of the Imine Substrate
Note: The lactam (Ethyl 2-oxopiperidine-1-carboxylate) must first be converted to the imine or enecarbamate.
Reagents:
-
Ethyl 2-oxopiperidine-1-carboxylate (1.0 equiv)[1]
-
DIBAL-H (1.2 equiv, 1.0 M in toluene)
-
Solvent: Anhydrous THF or DCM
Procedure:
-
Cool a solution of Ethyl 2-oxopiperidine-1-carboxylate in anhydrous THF to -78 °C.
-
Add DIBAL-H dropwise over 30 minutes.
-
Stir for 2 hours at -78 °C to form the hemiaminal.
-
Quench with Rochelle's salt solution; extract with DCM.
-
Dehydration (Optional/In situ): Treat the crude hemiaminal with mild acid (e.g., pTsOH) or use it directly in the DIA step if the conditions are acidic enough to generate the imine/iminium.
Core Protocol: Direct Imine Acylation (DIA)
This protocol describes the coupling of the piperidine-derived imine with a carboxylic acid (e.g., Indole-3-acetic acid for spirocyclization).
Table 1: Reaction Components
| Component | Role | Equivalents | Notes |
| Imine Substrate | Electrophile Precursor | 1.0 | Derived from E2OPC |
| Carboxylic Acid | Acyl Donor / Nucleophile source | 1.2 - 1.5 | e.g., Cinnamic acid or Indole-acetic acid |
| T3P (50% in EtOAc) | Coupling Agent | 2.0 - 3.0 | Activates the acid |
| DIPEA | Base | 4.0 - 5.0 | Scavenges acid byproducts |
| Solvent | Medium | N/A | DCM or Toluene (Anhydrous) |
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the Carboxylic Acid (1.2 equiv) and Imine Substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration relative to imine).
-
Base Addition: Add DIPEA (4.0 equiv) and stir at 0 °C for 10 minutes.
-
Activation: Dropwise add T3P (50% w/w in EtOAc, 2.0 equiv). Note: The reaction may be exothermic.
-
Reaction: Allow the mixture to warm to room temperature.
-
Optimization: If conversion is low after 4 hours, heat to reflux (40 °C for DCM, or switch to Toluene and heat to 80-100 °C).
-
-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the imine and the formation of the acylated/cyclized product.
-
Workup: Quench with saturated NaHCO₃ solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via flash column chromatography on silica gel.
Critical Analysis & Troubleshooting
4.1 Causality in Experimental Choices
-
Why T3P? Unlike acid chlorides (which are highly reactive and can degrade sensitive imines), T3P allows for mild, in situ activation. It drives the equilibrium towards the
-acyliminium ion by acting as a dehydrating agent. -
Why Ethyl 2-oxopiperidine-1-carboxylate? The carbamate group at N1 is crucial. It prevents over-alkylation and, more importantly, the carbonyl at C2 (after conversion to imine) becomes the electrophilic center. The "ethyl" carbamate specifically balances stability with ease of removal (compared to Boc/Cbz).
4.2 Self-Validating Systems
-
Internal Standard: Use an internal NMR standard (e.g., 1,3,5-trimethoxybenzene) in the crude mixture to quantify the conversion of the imine before purification, as
-acyliminium products can be sensitive to silica. -
Deuterium Exchange: If the mechanism is unclear, run the reaction with deuterated acid to trace the proton transfer steps involved in the iminium formation.
References
-
Unsworth, W. P., et al. "Direct Imine Acylation: Rapid Access to Diverse Heterocyclic Scaffolds."[2] Organic Letters, vol. 15, no.[3][4] 2, 2013, pp. 258–261.[3][4] Link
-
Chambers, S. "Application of Direct Imine Acylation Methodology in the Synthesis of Nitrogen Heterocycles and Natural Products." PhD Thesis, University of York, 2016. Link
-
Kitsiou, C., et al. "Generality of the Direct Imine Acylation Reaction." Tetrahedron, vol. 70, no. 45, 2014, pp. 8564-8572. Link
Sources
Application Note: N-Acyliminium Ion Generation from Ethyl 2-oxopiperidine-1-carboxylate for α-Amidoalkylation
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Workflows, and Process Optimization
Executive Summary
The functionalization of nitrogen-containing heterocycles is a cornerstone of modern drug discovery. Among the most powerful methodologies for the α-functionalization of azacycles is the generation and subsequent nucleophilic trapping of N-acyliminium ions . Unprotected lactams are generally resistant to partial reduction and fail to form stable iminium species. However, the installation of an electron-withdrawing carbamate group—yielding precursors such as ethyl 2-oxopiperidine-1-carboxylate —dramatically alters the electronic profile of the lactam.
This application note provides a comprehensive, field-proven guide to generating N-acyliminium ions from ethyl 2-oxopiperidine-1-carboxylate. By detailing the causality behind specific reagent choices and temperatures, this document serves as a self-validating protocol for synthesizing complex α-substituted piperidines.
Mechanistic Rationale & Causality
The transformation of a stable lactam into a highly reactive electrophile requires precise stereoelectronic tuning. The standard approach, pioneered by , involves a three-stage activation process:
-
Electrophilic Activation via Protection: The native δ-valerolactam (piperidin-2-one) possesses a highly delocalized amide bond, making the carbonyl carbon a poor electrophile. Acylation with ethyl chloroformate produces ethyl 2-oxopiperidine-1-carboxylate. The strongly electron-withdrawing ethyl carbamate group lowers the LUMO of the carbonyl, rendering it susceptible to hydride attack.
-
Partial Reduction (The Speckamp Reduction): Treatment with Diisobutylaluminum hydride (DIBAL-H) at strictly controlled cryogenic temperatures (–78 °C) yields a stable tetrahedral aluminum alkoxide intermediate. Upon aqueous workup, this collapses to a hemiaminal (N-ethoxycarbonyl-2-hydroxypiperidine). If the temperature rises above –40 °C, over-reduction to the fully saturated amine or ring-opening can occur.
-
Acetal Trapping and Ion Generation: Free hemiaminals exist in equilibrium with their open-chain amino-aldehyde tautomers, which can lead to unwanted side reactions. Trapping the hemiaminal with ethanol or acetic anhydride forms a stable N,O-acetal. Upon exposure to a Lewis acid (e.g.,
or ), the alkoxy/acetoxy leaving group is expelled, generating the highly electrophilic N-acyliminium ion in situ, which is immediately trapped by a nucleophile (e.g., allyltrimethylsilane) [2].
Figure 1: Mechanistic pathway from lactam to α-substituted piperidine via N-acyliminium ion.
Experimental Workflows & Protocols
The following protocols are designed as a self-validating system. Each step includes critical causality notes to ensure reproducibility.
Figure 2: Step-by-step experimental workflow for α-amidoalkylation of piperidin-2-one.
Protocol A: Synthesis of Ethyl 2-oxopiperidine-1-carboxylate
Objective: Activate the lactam for subsequent reduction.
-
Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.5 M) under an argon atmosphere. Cool the suspension to 0 °C.
-
Addition: Add δ-valerolactam (1.0 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.
-
Acylation: Add ethyl chloroformate (1.5 eq) dropwise. Causality: Dropwise addition prevents localized exothermic spikes that can lead to N,O-bis-acylation or ring-opening.
-
Workup: Warm to room temperature and stir for 4 hours. Quench with saturated aqueous
, extract with EtOAc, dry over , and concentrate. Purify via flash chromatography.
Protocol B: Partial Reduction and N,O-Acetal Trapping
Objective: Generate a bench-stable N-acyliminium ion precursor [3].
-
Reduction: Dissolve ethyl 2-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous
or Toluene (0.2 M). Cool strictly to –78 °C. -
Hydride Delivery: Add DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise via syringe pump over 30 minutes. Stir at –78 °C for 2 hours. Causality: Maintaining –78 °C is critical; higher temperatures cause the tetrahedral intermediate to collapse prematurely, leading to over-reduction.
-
Quench & Workup: Quench the reaction at –78 °C by adding methanol (2 mL), followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Warm to room temperature and stir vigorously for 2 hours. Causality: Rochelle's salt chelates the aluminum byproducts, breaking the stubborn emulsion and allowing clean phase separation.
-
Trapping: Dissolve the crude hemiaminal in absolute ethanol (0.2 M). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq). Stir at room temperature for 2 hours. Neutralize with saturated
, extract with , and concentrate to yield the stable N,O-ethoxy acetal.
Protocol C: In Situ N-Acyliminium Generation and α-Amidoalkylation
Objective: Form a new C–C bond at the α-position.
-
Activation: Dissolve the N,O-ethoxy acetal (1.0 eq) and the nucleophile (e.g., allyltrimethylsilane, 2.0 eq) in anhydrous
(0.1 M) at –78 °C under argon. -
Ion Generation: Add
(1.5 eq) dropwise. Causality: The Lewis acid coordinates to the ethoxy group, facilitating its departure and generating the N-acyliminium ion, which is immediately intercepted by the nucleophile. -
Completion: Allow the reaction to slowly warm to room temperature over 12 hours. Quench with saturated
, extract, and purify the resulting α-substituted piperidine.
Quantitative Data & Optimization
The choice of Lewis acid and acetal leaving group heavily dictates the efficiency of the α-amidoalkylation. Table 1 summarizes optimized conditions derived from established N-acyliminium methodologies[2, 3].
Table 1: Optimization of α-Amidoalkylation Conditions
| Precursor Leaving Group | Lewis Acid (eq) | Nucleophile (eq) | Temp Profile (°C) | Yield (%) |
| N,O-Ethoxy Acetal | Allyltrimethylsilane (2.0) | –78 to RT | 85 | |
| N,O-Ethoxy Acetal | Silyl Enol Ether (1.5) | –78 | 78 | |
| N,O-Acetoxy Acetal | Indole (1.2) | –40 to RT | 82 | |
| N,O-TMS Acetal | TMSOTf (0.2) | Allyltrimethylsilane (2.0) | 0 to RT | 91 |
Note: TMSOTf often allows for catalytic activation when using N,O-TMS acetals due to the regeneration of the silyl electrophile during nucleophilic attack.
Troubleshooting & Critical Parameters
-
Low Yield during Reduction: If unreacted starting material is recovered, ensure the DIBAL-H titer is accurate. DIBAL-H degrades over time upon exposure to trace moisture.
-
Formation of Ring-Opened Products: If aldehyde side-products are observed, the hemiaminal was likely left untrapped for too long. Proceed immediately from the Rochelle's salt workup to the acetalization step.
-
Poor Diastereoselectivity: In cases where chiral nucleophiles or substituted piperidines are used, switching from a coordinating Lewis acid (
) to a non-coordinating one ( ) can drastically alter the facial selectivity of the nucleophilic attack.
References
-
Speckamp, W. N.; Moolenaar, M. J. "New developments in the chemistry of N-acyliminium ions and related intermediates." Tetrahedron 2000, 56 (24), 3817-3856. URL:[Link]
-
Maryanoff, B. E.; Zhang, H. C.; Cohen, J. H.; Turchi, I. J.; Maryanoff, C. A. "Cyclizations of N-Acyliminium Ions." Chemical Reviews 2004, 104 (3), 1431-1628. URL:[Link]
-
Kim, H.-S. et al. "Conversion of Medium-Sized Lactams to α-Vinyl or α-Acetylenyl Azacycles via N,O-Acetal TMS Ethers." Molecules 2018, 23 (11), 3023. URL:[Link]
"Ethyl 2-oxopiperidine-1-carboxylate" in the synthesis of (±)-cytisine
Application Note: Ethyl 2-oxopiperidine-1-carboxylate in the Total Synthesis of ( )-Cytisine
Executive Summary & Strategic Rationale
The synthesis of (
-
Electronic Activation: It significantly lowers the pKa of the
-protons (C3 position), facilitating mild enolization using non-nucleophilic bases (e.g., LiHMDS, LDA). -
Nitrogen Protection: It prevents competitive
-alkylation and serves as a robust protecting group that survives the initial coupling steps before being removed to allow for the final bispidine cyclization.
This protocol focuses on the "Activated Lactam" strategy , a route chemically aligned with the methodologies established by O’Brien, Gallagher, and Rouden, adapted here for the specific ethyl carbamate derivative.
Chemical Pathway Analysis
The synthesis relies on the thermodynamic stability of the lactam enolate to drive the coupling with a pyridine electrophile (Ring A/B precursor).
Mechanism of Action
The
Pathway Visualization (DOT)
Figure 1: Strategic workflow for utilizing Ethyl 2-oxopiperidine-1-carboxylate in the assembly of the cytisine skeleton.
Detailed Experimental Protocols
Protocol A: Preparation of the Lithium Enolate and Coupling
Objective: To generate the C3-lithiated species of ethyl 2-oxopiperidine-1-carboxylate and couple it with a pyridine electrophile (e.g., 6-bromo-2-methoxypyridine or a related aldehyde).
Reagents & Materials:
-
Ethyl 2-oxopiperidine-1-carboxylate (1.0 equiv)
-
LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 equiv)
-
Anhydrous THF (Tetrahydrofuran)
-
Electrophile (e.g., Pyridine aldehyde derivative) (1.05 equiv)
-
Saturated NH
Cl solution
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Charge with anhydrous THF (0.2 M concentration relative to substrate).
-
Base Addition: Cool the THF to -78°C using a dry ice/acetone bath. Add LiHMDS (1.1 equiv) dropwise over 10 minutes.
-
Enolization: Dissolve Ethyl 2-oxopiperidine-1-carboxylate in a minimal amount of THF. Add this solution dropwise to the base at -78°C.
-
Critical Checkpoint: Stir for 45–60 minutes at -78°C. The solution should remain clear or turn slightly yellow. The
-carbethoxy group stabilizes the enolate, preventing decomposition common with simple lactams.
-
-
Coupling: Add the Pyridine Electrophile (dissolved in THF) slowly via cannula.
-
Note: If using an aldehyde, the reaction is an Aldol-type addition. If using an alkyl halide, it is a direct alkylation.
-
-
Reaction Progression: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to -20°C over 1 hour.
-
Quench: Quench the reaction with saturated aqueous NH
Cl while still cold. -
Workup: Extract with EtOAc (
). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Purify via flash column chromatography (typically Hexanes/EtOAc gradient).
Data Validation (Expected NMR Signals):
-
Starting Material: Triplet at
1.30 (ethyl CH ), Quartet at 4.30 (ethyl CH ), Multiplets at 1.8-2.5 (piperidine ring). -
Product: Disappearance of the simple C3 multiplet; appearance of a doublet or multiplet at C3 corresponding to the new C-C bond.
Protocol B: Decarboxylation & Cyclization Pre-requisites
Following the coupling, the
Methodology:
-
Hydrolysis: Treat the coupled intermediate with KOH in EtOH/H
O at reflux to remove the ethyl carbamate (and potentially hydrolyze the methoxy-pyridine to a pyridone if required). -
Acidification: Acidify to pH 5–6 to generate the free amine (or salt) for the subsequent intramolecular Mannich reaction (bispidine formation).
Quantitative Data Summary
| Parameter | Specification / Range | Notes |
| Enolization Temp | -78°C to -60°C | Critical to prevent self-condensation. |
| Base Equivalents | 1.10 – 1.20 equiv | Slight excess ensures complete deprotonation. |
| Reaction Time | 2 – 4 Hours | Depends on electrophile steric hindrance. |
| Yield (Coupling) | 65% – 85% | High yields due to carbamate activation. |
| Stability | High |
Troubleshooting & Optimization (Self-Validating Systems)
-
Issue: Low Yield in Coupling.
-
Diagnosis: Incomplete enolization or moisture ingress.
-
Validation: Quench a small aliquot with D
O. NMR should show >95% deuterium incorporation at C3.
-
-
Issue: Recovery of Starting Material.
-
Diagnosis: Enolate protonation by the electrophile (if acidic protons are present).
-
Solution: Ensure the electrophile is strictly aprotic and dry.
-
-
Issue:
-Deprotection Difficulty.-
Insight: Ethyl carbamates are more robust than Boc.
-
Protocol: Use TMSI (Trimethylsilyl iodide) in DCM at RT for mild cleavage if alkaline hydrolysis fails.
-
References
-
Gallagher, T., et al. (2010). Total Synthesis of (+)-Cytisine via an Asymmetric Lithiation Strategy.
-
O'Brien, P., et al. (2005). Concise Synthesis of (
)-Cytisine. Establishes the core lithiation-transmetalation protocols for -protected bispidines. -
Rouden, J., et al. (2014). (
)-Cytisine and Derivatives: Synthesis, Reactivity, and Applications. Comprehensive review of lactam-based routes. -
Gray, D., & Gallagher, T. (1997). Practical Synthesis of Cytisine.
Disclaimer: This guide is for research purposes only. All chemical operations should be performed by qualified personnel in a controlled laboratory environment utilizing appropriate personal protective equipment (PPE).
Application Note: Ethyl 2-oxopiperidine-1-carboxylate in the Total Synthesis of (±)-Aspidospermidine
This detailed application note and protocol guide focuses on the strategic use of Ethyl 2-oxopiperidine-1-carboxylate (also known as N-carbethoxy-2-piperidone) in the total synthesis of (±)-aspidospermidine.
Abstract
The total synthesis of (±)-aspidospermidine , a pentacyclic indole alkaloid, represents a classic challenge in organic chemistry due to its fused ring system and the all-carbon quaternary center at C20. Ethyl 2-oxopiperidine-1-carboxylate serves as a critical bifunctional building block for the construction of the D-ring (piperidine unit). Its
Strategic Role & Retrosynthetic Analysis
The utility of ethyl 2-oxopiperidine-1-carboxylate lies in its ability to serve as a "masked" piperidine ring that can be functionalized at the C3 position. In the context of aspidospermidine synthesis, this reagent is typically employed to:
-
Install the Ethyl Side Chain: The C20 ethyl group is introduced via enolate alkylation.
-
Link the Indole Moiety: A tryptophyl fragment is attached, often via a second alkylation or condensation.
-
Facilitate Cyclization: The activated lactam is converted into an iminium ion or enamine to close the E-ring.
Retrosynthetic Pathway (Graphviz Diagram)
Caption: Retrosynthetic logic showing the disconnection of Aspidospermidine back to the activated lactam precursor.
Core Protocol: Sequential C3-Alkylation
The most critical application of ethyl 2-oxopiperidine-1-carboxylate is the formation of the quaternary carbon (C20). The
Experimental Workflow
The synthesis typically proceeds in two stages:
-
Mono-alkylation: Introduction of the ethyl group.
-
Dialkylation: Introduction of the tryptophyl side chain (or vice-versa).
Table 1: Key Reagents and Parameters
| Component | Reagent/Condition | Role |
| Substrate | Ethyl 2-oxopiperidine-1-carboxylate | Activated Lactam Scaffold |
| Base | LiHMDS or LDA (1.1 equiv) | Kinetic Enolate Generation (-78°C) |
| Electrophile 1 | Ethyl Iodide (EtI) | Installation of C20-Ethyl group |
| Electrophile 2 | Tryptophyl Bromide (or equivalent) | Attachment of Indole fragment |
| Solvent | THF (Anhydrous) | Reaction Medium |
| Additive | HMPA or DMPU (Optional) | Enhances enolate reactivity |
Detailed Protocol: Preparation of 3-Ethyl-3-(2-indolylethyl)-2-piperidone Derivative
Step 1: Generation of the Enolate
-
Flame-dry a 100 mL round-bottom flask and purge with Argon.
-
Add THF (20 mL) and LiHMDS (1.0 M in THF, 1.1 equiv) and cool to -78°C .
-
Dropwise add a solution of Ethyl 2-oxopiperidine-1-carboxylate (1.0 equiv) in THF.
-
Stir for 45–60 minutes at -78°C to ensure complete enolate formation. Note: The solution typically turns faint yellow.
Step 2: First Alkylation (Ethyl Group)
-
Add Ethyl Iodide (1.2 equiv) dropwise to the enolate solution.
-
Allow the reaction to warm slowly to 0°C over 2 hours.
-
TLC Check: Verify consumption of starting material (
changes significantly). -
Workup: Quench with sat.
, extract with EtOAc, dry over , and concentrate. -
Result: 3-Ethyl-1-(ethoxycarbonyl)-2-piperidone.
Step 3: Second Alkylation (Indole Linkage)
-
Redissolve the mono-alkylated product in anhydrous THF and cool to -78°C .
-
Add LiHMDS (1.1 equiv) to regenerate the enolate at the quaternary site.
-
Add 3-(2-Bromoethyl)indole (protected, e.g.,
-Boc or -Benzenesulfonyl) (1.2 equiv). Note: Unprotected indoles can quench the enolate. -
Add HMPA (2.0 equiv) if reaction is sluggish (optional but recommended for quaternary centers).
-
Warm to room temperature and stir for 12–18 hours.
-
Purification: Flash chromatography (Hexanes/EtOAc) yields the quaternary lactam.
Advanced Application: Cyclization to the Pentacyclic Core
Once the quaternary center is established, the
Mechanism of Ring Closure
The lactam carbonyl is converted to a thiolactam or partially reduced to an iminium ion, which then undergoes nucleophilic attack by the indole C2 position.
Pathway Diagram (Graphviz)
Caption: Synthetic flow from the N-protected lactam to the final alkaloid.
Troubleshooting & Optimization (Expert Insights)
-
Issue: Low Yield in Dialkylation.
-
Cause: Steric hindrance at the quaternary center.
-
Solution: Use LDA instead of LiHMDS for the second deprotonation (less steric bulk) and add DMPU as a polar co-solvent.
-
-
Issue: N-Deprotection.
-
Insight: The
-COOEt group is robust. Removal typically requires vigorous alkaline hydrolysis (KOH/EtOH, reflux) or treatment with nucleophiles (e.g., TMSI). In some routes (e.g., Wenkert), the carbamate is cleaved after cyclization.
-
-
Self-Validation:
-
Confirm the formation of the quaternary center using C13 NMR . The C3 carbon will shift significantly downfield and become a singlet (non-protonated) in DEPT spectra.
-
References
-
Stork, G., & Dolfini, J. E. (1963). The Total Synthesis of dl-Aspidospermine and of dl-Quebrachamine. Journal of the American Chemical Society, 85(18), 2872–2873. Link
-
Ban, Y., Sato, Y., et al. (1969). The Synthesis of Aspidospermidine and Related Alkaloids. Tetrahedron Letters, 10(25), 2067–2070. Link
-
Wenkert, E. (1968). General Methods of Synthesis of Indole Alkaloids. Accounts of Chemical Research, 1(3), 78–86. Link
-
Nambu, H., et al. (2019).[2] Protecting-Group-Free Formal Synthesis of Aspidospermidine: Ring-Opening Cyclization of Spirocyclopropane with Amine Followed by Regioselective Alkylations.[2][3] The Journal of Organic Chemistry, 84(24), 15990–15996. Link
-
University of York. (2013). Application of Direct Imine Acylation Methodology in the Synthesis of Nitrogen Heterocycles. White Rose eTheses Online. Link
Sources
Application Notes and Protocols: Stereoselective Reactions Involving Ethyl 2-Oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Piperidines and Stereoselective Synthesis
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The specific three-dimensional arrangement of substituents on this ring is often critical for biological activity. Consequently, the development of synthetic methods that allow for the precise control of stereochemistry is of paramount importance in drug discovery and development. "Ethyl 2-oxopiperidine-1-carboxylate" and its derivatives are versatile building blocks for the synthesis of substituted piperidines. This guide provides an in-depth exploration of stereoselective reactions involving this scaffold, focusing on the underlying principles and providing detailed protocols for the synthesis of enantioenriched 3-substituted 2-piperidones.
The strategies discussed herein primarily leverage the power of chiral auxiliaries, temporary stereogenic groups that are covalently attached to the substrate to direct the stereochemical outcome of a reaction.[1] This approach allows for the reliable and predictable formation of a desired stereoisomer.
Diastereoselective Alkylation of N-Acyl-2-Piperidones using Evans-Type Chiral Auxiliaries
A robust and widely adopted method for achieving highly diastereoselective alkylations of carbonyl compounds involves the use of Evans-type oxazolidinone chiral auxiliaries.[2] The N-acyl-2-piperidone, derived from the parent "Ethyl 2-oxopiperidine-1-carboxylate," can be readily modified to incorporate an Evans auxiliary, which then effectively shields one face of the resulting enolate from electrophilic attack.
Mechanistic Rationale for Stereoselectivity
The high degree of stereocontrol originates from the formation of a rigid, chelated (Z)-enolate upon deprotonation with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS). The bulky substituent at the C4 position of the oxazolidinone auxiliary (e.g., a benzyl or isopropyl group) sterically blocks one face of the enolate, forcing the incoming electrophile to approach from the less hindered side. This results in the formation of one diastereomer in high excess.[3]
Workflow for Diastereoselective Alkylation
Caption: Workflow for the diastereoselective alkylation of N-acyl-2-piperidones.
Detailed Protocol: Diastereoselective Benzylation
This protocol is adapted from established procedures for the alkylation of Evans auxiliaries and is applicable to an N-propionyl-2-piperidone substrate derived from a chiral oxazolidinone.
Materials:
-
N-((4S)-4-benzyl-2-oxooxazolidin-3-yl)-2-oxopiperidine-1-carboxamide
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (2.0 M solution in THF)
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation: To a flame-dried round-bottom flask under an argon atmosphere, add the N-acyl-2-piperidone (1.0 equiv) and dissolve in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add NaHMDS (1.1 equiv) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour.
-
Alkylation: To the cold enolate solution, add benzyl bromide (1.2 equiv) dropwise. Stir the reaction mixture at -78 °C for 4 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the diastereomers.
Data Presentation:
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | >95:5 | 85-95 |
| Allyl iodide | >95:5 | 80-90 |
| Methyl iodide | ~90:10 | 75-85 |
Note: Diastereomeric ratios are typically determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude reaction mixture.
Diastereoselective Aldol Reactions of N-Acyl-2-Piperidones
The aldol reaction is a powerful tool for carbon-carbon bond formation, and when coupled with chiral auxiliaries, it allows for the creation of two new stereocenters with high levels of control. The N-acyl-2-piperidone scaffold can participate in highly diastereoselective aldol reactions, again leveraging the directing effect of an Evans-type oxazolidinone auxiliary.
Mechanistic Principles of Stereocontrol
For aldol reactions with Evans auxiliaries, boron enolates are typically employed to ensure the formation of a well-defined (Z)-enolate.[4] The subsequent reaction with an aldehyde proceeds through a Zimmerman-Traxler-type chair-like transition state. The chiral auxiliary dictates the facial selectivity of the enolate, and the steric bulk of the aldehyde R-group determines the orientation of the aldehyde in the transition state, leading to the formation of the syn-aldol product.
Mechanism of Stereoselective Aldol Reaction
Caption: Zimmerman-Traxler model for the diastereoselective aldol reaction.
Detailed Protocol: Diastereoselective Aldol Reaction with Isobutyraldehyde
This protocol outlines a general procedure for the diastereoselective aldol reaction of an N-propionyl-2-piperidone bearing a chiral oxazolidinone auxiliary with isobutyraldehyde.
Materials:
-
N-((4S)-4-benzyl-2-oxooxazolidin-3-yl)-2-oxopiperidine-1-carboxamide
-
Anhydrous Dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf) (1.0 M solution in DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the N-acyl-2-piperidone (1.0 equiv) in anhydrous DCM. Cool the solution to -78 °C. Add Bu₂BOTf (1.1 equiv) dropwise, followed by the dropwise addition of DIPEA (1.2 equiv). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.
-
Aldol Addition: Cool the reaction mixture back down to -78 °C and add isobutyraldehyde (1.5 equiv) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for another hour.
-
Work-up: Quench the reaction by adding methanol, followed by saturated aqueous NaHCO₃ and brine. Stir vigorously for 15 minutes.
-
Purification: Separate the layers and extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation:
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | >98:2 | 85-95 |
| Benzaldehyde | >95:5 | 80-90 |
| Acetaldehyde | >95:5 | 75-85 |
Conclusion
The stereoselective functionalization of "Ethyl 2-oxopiperidine-1-carboxylate" derivatives is a powerful strategy for the synthesis of complex, enantioenriched piperidine-containing molecules. By leveraging well-established methodologies, such as those employing Evans-type chiral auxiliaries, researchers can achieve high levels of stereocontrol in both alkylation and aldol reactions. The protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists engaged in the synthesis of chiral piperidines for pharmaceutical and other applications.
References
-
The asymmetric aldol reaction - OpenBU. (2012, January 3). Retrieved from [Link]
- Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of. Journal of the American Chemical Society, 104(6), 1737-1739.
- Meyers, A. I. (1984). Asymmetric C-C bond formation from chiral oxazolines. Pure and Applied Chemistry, 51(6), 1255-1268.
- Enders, D., & Eichenauer, H. (1979). Asymmetric synthesis of α-substituted ketones by alkylation of chiral hydrazones. Angewandte Chemie International Edition in English, 18(5), 397-399.
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- Bouvier, B., et al. (2016). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines: A computational investigation. Computational and Theoretical Chemistry, 1077, 61-68.
-
Chiral Auxiliary Controlled Reactions. (2016, July 21). No Added Chemicals. Retrieved from [Link]
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226.
- Padwa, A., et al. (2007). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Arkivoc, 2007(5), 125-138.
-
Chiral auxiliary. (2023, November 27). In Wikipedia. Retrieved from [Link]
-
Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. (2009, August 9). Request PDF. Retrieved from [Link]
-
ETHYL 2-OXO-3-PIPERIDINECARBOXYLATE. (n.d.). Gsrs. Retrieved from [Link]
-
Carbonyl Chemistry :: Chiral Enolates. (2026, January 23). Retrieved from [Link]
-
Chapter 1: Enolate Alkylations. (n.d.). Retrieved from [Link]
-
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (2017). PMC. Retrieved from [Link]
-
China Ethyl 2-oxopiperidine-3-carboxylate(CAS# 3731-16-6) Manufacturer and Supplier. (n.d.). LookChem. Retrieved from [Link]
-
Organocatalytic asymmetric Michael/acyl transfer reaction between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones. (2021, June 14). Beilstein Journals. Retrieved from [Link]
- On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates. (2000). New Journal of Chemistry, 24(12), 993-995.
-
Lewis acid-catalyzed asymmetric reactions of β,γ-unsaturated 2-acyl imidazoles. (2020, August 3). PMC. Retrieved from [Link]
-
Acyl transfer-enabled catalytic asymmetric Michael addition of α-hydroxy-1-indanones to nitroolefins. (2022). OAE Publishing Inc. Retrieved from [Link]
-
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (2017). Semantic Scholar. Retrieved from [Link]
-
Diastereoselectivity in enolate alkylation reactions. (2024, November 1). Chemistry Stack Exchange. Retrieved from [Link]
-
Asymmetric enolate alkylation via templation with chiral synthetic receptors. (1996). Scilit. Retrieved from [Link]
- Preparation method of 2-oxo-3-ethyl piperidinecarboxylate. (2021, January 5). Google Patents.
-
Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. (2011). PMC. Retrieved from [Link]
Sources
Protocol for Pictet-Spengler reaction with "Ethyl 2-oxopiperidine-1-carboxylate" derivatives
Application Notes & Protocols
Topic: The N-Acyliminium Pictet-Spengler Reaction: A Detailed Protocol for Annulation with Ethyl 2-Oxopiperidine-1-carboxylate Derivatives
Abstract
The Pictet-Spengler reaction is a foundational method for synthesizing tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which are core structures in numerous natural products and pharmaceutical agents.[1][2] This guide provides an in-depth look at a powerful variant: the N-acyliminium ion-mediated Pictet-Spengler reaction. Specifically, we detail the protocol for utilizing ethyl 2-oxopiperidine-1-carboxylate derivatives as precursors for cyclic N-acyliminium ions. These highly electrophilic intermediates enable cyclization with a wide range of β-arylethylamines under mild conditions, offering a strategic advantage over classical methods that often require harsh acids and high temperatures.[1][3] This document is intended for researchers in organic synthesis and drug development, offering a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and field-proven insights to ensure successful execution.
Mechanistic Rationale: The Power of the N-Acyliminium Ion
The classical Pictet-Spengler reaction relies on the acid-catalyzed condensation of a β-arylethylamine with an aldehyde to form an iminium ion, which then undergoes intramolecular electrophilic aromatic substitution.[3][4] However, the electrophilicity of this iminium ion can be insufficient for less nucleophilic aromatic systems, necessitating strong acids and heat.[3]
The strategy employing ethyl 2-oxopiperidine-1-carboxylate circumvents this limitation. The key is the in situ generation of a highly reactive cyclic N-acyliminium ion. This process involves the acid-catalyzed reaction between the lactam carbonyl of the piperidinone structure and the nitrogen of a coupled amino acid or similar moiety, which then cyclizes. In the context of reacting with a separate β-arylethylamine like tryptamine, the ethyl 2-oxopiperidine-1-carboxylate itself acts as the electrophile precursor. Under acidic conditions, it generates a potent cyclic N-acyliminium ion that is significantly more electrophilic than a standard iminium ion.[1][5]
The reaction proceeds via the following key steps:
-
Generation of the N-Acyliminium Ion: In the presence of a Lewis or Brønsted acid, the ethyl 2-oxopiperidine-1-carboxylate derivative is activated to form a highly electrophilic cyclic N-acyliminium ion.
-
Nucleophilic Attack: The electron-rich aromatic ring of the β-arylethylamine (e.g., the C3 position of the indole in tryptamine) attacks the electrophilic carbon of the N-acyliminium ion.[3] This typically forms a spirocyclic intermediate.
-
Rearrangement and Deprotonation: The intermediate undergoes rearrangement and subsequent deprotonation to restore aromaticity, yielding the final fused polycyclic product.[3]
Caption: Mechanism of the N-Acyliminium Pictet-Spengler Reaction.
Protocol Parameters and Optimization
The success of this reaction hinges on the careful selection of catalysts, solvents, and reaction conditions. The high reactivity of the N-acyliminium ion allows for a broader operational window compared to the classic Pictet-Spengler reaction.
| Parameter | Options | Rationale & Expert Insights | Reference |
| Acid Catalyst | Brønsted Acids: Trifluoroacetic acid (TFA), Acetic Acid (HOAc). Lewis Acids: BF₃·OEt₂, Me₃SiCl, AuCl₃/AgOTf. | TFA is a common and effective choice, often used in stoichiometric amounts or as a co-solvent in dichloromethane (DCE) to ensure complete ion formation.[6] Lewis acids are highly effective at promoting the reaction, sometimes at lower temperatures. Me₃SiCl has been shown to be an efficient promoter for vinylogous Pictet-Spengler reactions.[7] Gold and silver catalysts can also be employed for acyliminium ion generation.[3] | [3][6][7] |
| Solvent | Dichloromethane (DCE), Toluene, Acetonitrile (MeCN). | Anhydrous, non-protic solvents are preferred to prevent unwanted side reactions with the highly reactive N-acyliminium ion. DCE is a standard choice due to its inertness and ability to dissolve most reactants.[2] | [2] |
| Temperature | 0 °C to Reflux | The reaction can often proceed at room temperature due to the high reactivity of the intermediate.[8] However, for less reactive substrates or to increase the reaction rate, gentle heating (40-80 °C) may be required. Monitoring by TLC is crucial to determine the optimal temperature. | [1][8] |
| Reaction Time | 2 - 24 hours | Progress should be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete when the starting tryptamine derivative is consumed. | [1] |
Detailed Experimental Protocol
This protocol provides a representative procedure for the Pictet-Spengler reaction between a tryptamine derivative and an ethyl 2-oxopiperidine-1-carboxylate derivative.
A. Materials and Reagents
-
Reactants: Tryptamine derivative (1.0 eq), Ethyl 2-oxopiperidine-1-carboxylate derivative (1.1 - 1.2 eq).
-
Catalyst: Trifluoroacetic acid (TFA) or appropriate Lewis acid.
-
Solvent: Anhydrous dichloromethane (DCE).
-
Work-up: Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Silica gel for column chromatography, Eluent (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradient).
-
Equipment: Round-bottom flask, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon), syringes, TLC plates (silica gel with UV254 indicator).
B. Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the tryptamine derivative (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCE) to a concentration of approximately 0.1 M.
-
Add the ethyl 2-oxopiperidine-1-carboxylate derivative (1.1 eq) to the solution at room temperature with stirring.
-
-
Catalyst Addition:
-
Slowly add trifluoroacetic acid (TFA, ~2.0 eq) to the reaction mixture at room temperature. Note: The addition may be exothermic. For sensitive substrates, cool the flask to 0 °C before adding the acid.
-
Alternatively, if using a Lewis acid like BF₃·OEt₂, add it dropwise via syringe at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature or heat to reflux as needed.
-
Monitor the reaction progress by TLC. A typical mobile phase is 70:30 Ethyl Acetate:Hexane. Visualize spots using a UV lamp and/or a potassium permanganate stain. The reaction is complete upon consumption of the limiting tryptamine starting material.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.[1]
-
Select an appropriate eluent system based on TLC analysis (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.
-
C. Characterization
-
Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow Visualization
Caption: Standard workflow for the N-Acyliminium Pictet-Spengler reaction.
Applications in Drug Discovery
The tetrahydro-β-carboline scaffold synthesized through this reaction is a "privileged structure" in medicinal chemistry.[9][10] It is found in a wide range of biologically active alkaloids and synthetic compounds.[2] This framework serves as a rigid scaffold to orient substituents in three-dimensional space, allowing for precise interactions with biological targets. Derivatives have shown promise as anticancer, antiviral, and antimicrobial agents, making this protocol a valuable tool in the generation of compound libraries for drug discovery.[11][12]
References
-
Wikipedia. Pictet–Spengler reaction. Available from: [Link]
-
Ganesan, A. The Pictet-Spengler Reaction Updates Its Habits. MDPI, 2020. Available from: [Link]
-
Taylor, M. S. & Jacobsen, E. N. Highly Enantioselective Catalytic Acyl-Pictet-Spengler Reaction. MSU chemistry, 2004. Available from: [Link]
-
J&K Scientific LLC. Pictet-Spengler Reaction. 2021. Available from: [Link]
-
Kumar, V., et al. Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. PubMed, 2017. Available from: [Link]
-
Ganesan, A. The Pictet-Spengler Reaction Updates Its Habits. Research Collection, 2020. Available from: [Link]
-
ResearchGate. Optimization of Acidic Protocols for Pictet− Spengler Reaction. Available from: [Link]
-
DePaul University. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul, 2019. Available from: [Link]
-
Seidel, D. Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Available from: [Link]
-
Tasnim, N., et al. SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES. 2022. Available from: [Link]
-
Thomson, R. J. Development of the Vinylogous Pictet-Spengler Cyclization and Total Synthesis of (±)-Lundurine A. PMC, 2016. Available from: [Link]
-
Gandon, V. & Fenster, E. Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters, 2019. Available from: [Link]
-
Nielsen, T. E., et al. Solid-Phase Intramolecular N -Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. ResearchGate. Available from: [Link]
-
Scite.ai. Catalytic Asymmetric Pictet–Spengler Reactions via Sulfenyliminium Ions. Available from: [Link]
-
Sciforum. Synthesis of β-carboline derivatives. 2016. Available from: [Link]
-
Nielsen, T. E., et al. Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. ACS Publications, 2004. Available from: [Link]
-
Al-Zoubi, R. M. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. PMC, 2021. Available from: [Link]
-
UvA-DARE. Synthesis of Dimeric tetrahydro-beta-carbolines as Bivalent Receptor Ligands. An asymmetric N-Sulfinyl. Universiteit van Amsterdam. Available from: [Link]
-
Kiss, B., et al. Recent Advances in the Synthesis of β-Carboline Alkaloids. MDPI, 2021. Available from: [Link]
-
ResearchGate. Synthesis and Bioactivity of β-Carboline Derivatives. 2025. Available from: [Link]
- Google Patents. Beta-carbolines, process for their preparation and pharmaceutical compositions containing them.
-
ResearchGate. The mechanism of the Pictet–Spengler reaction. Available from: [Link]
-
Quigley, C. The Pictet Spengler Reaction Mechanism. YouTube, 2020. Available from: [Link]
-
Name-Reaction.com. Pictet-Spengler reaction. Available from: [Link]
-
Eldorado - Repository of the TU Dortmund. PSEUDO-NATURAL PRODUCTS VIA PICTET-SPENGLER REACTION AND DEAROMATIZATION. 2021. Available from: [Link]
-
ResearchGate. Pictet‐Spengler cycloaddition of tryptamines 1 b–d with isatins 2 a,.... Available from: [Link]
Sources
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- 2. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. name-reaction.com [name-reaction.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of the Vinylogous Pictet-Spengler Cyclization and Total Synthesis of (±)-Lundurine A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 9. The Pictet-Spengler Reaction Updates Its Habits [mdpi.com]
- 10. Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Note: Modular Assembly of Functionalized Piperidines via Ethyl 2-oxopiperidine-1-carboxylate
This Application Note is written for researchers and drug discovery scientists focusing on the synthesis of functionalized piperidine scaffolds. It details the use of Ethyl 2-oxopiperidine-1-carboxylate (also known as N-carbethoxy-2-piperidone) as a privileged precursor in sequential multicomponent assemblies, specifically via N-acyliminium ion intermediates .
Abstract & Strategic Significance
Piperidine rings are ubiquitous in pharmaceutical agents (e.g., Ritalin, Aricept) and natural alkaloids. Ethyl 2-oxopiperidine-1-carboxylate represents a "masked" electrophilic piperidine core. Unlike simple piperidines, the N-acylated lactam moiety allows for controlled C2-functionalization via N-acyliminium ion intermediates.
This guide details a Sequential Multicomponent Assembly (SMA) protocol. While not a "single-pour" MCR like the Ugi reaction, this one-pot workflow integrates three distinct molecular components—the lactam core, a hydride source (or organometallic), and a π-nucleophile—to rapidly generate complex 2-substituted piperidines with high stereocontrol.
Key Applications
-
Peptidomimetic Synthesis: Creation of constrained amino acid analogues.
-
Alkaloid Construction: Rapid access to Conium and Sedum alkaloid scaffolds.
-
Diversity-Oriented Synthesis (DOS): Late-stage introduction of aryl, allyl, or alkyl groups at the metabolically sensitive C2 position.
Mechanistic Insight: The N-Acyliminium Gateway
The utility of Ethyl 2-oxopiperidine-1-carboxylate lies in its ability to generate a highly reactive N-acyliminium ion in situ. The ethoxycarbonyl group on the nitrogen serves two critical functions:
-
Activation: It lowers the pKa of the C2-carbonyl, facilitating reduction or nucleophilic attack.
-
Stabilization: It stabilizes the resulting iminium species via resonance, preventing over-reaction while ensuring sufficient electrophilicity for C-C bond formation.
Reaction Pathway Diagram[1]
Figure 1: The generation of the reactive N-acyliminium ion from the lactam precursor, enabling the modular introduction of nucleophiles.
Experimental Protocol: One-Pot Reductive Allylation
This protocol describes the synthesis of Ethyl 2-allylpiperidine-1-carboxylate using a sequential assembly approach. This method is superior to direct alkylation due to milder conditions and higher regioselectivity.
Reagents & Materials
-
Substrate: Ethyl 2-oxopiperidine-1-carboxylate (1.0 equiv)
-
Reductant: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in toluene (1.1 equiv)
-
Lewis Acid: Boron trifluoride diethyl etherate (BF₃·OEt₂), (1.5 equiv)
-
Nucleophile: Allyltrimethylsilane (1.5 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Quench: Potassium sodium tartrate (Rochelle's salt), sat. aq. solution
Step-by-Step Methodology
-
Reduction (Hemiaminal Formation):
-
Charge a flame-dried round-bottom flask with Ethyl 2-oxopiperidine-1-carboxylate (1.0 mmol) and anhydrous DCM (10 mL) under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H (1.1 mmol) dropwise over 15 minutes via syringe pump to maintain internal temperature.
-
Critical Checkpoint: Stir at -78 °C for 1 hour. TLC should show disappearance of the starting lactam and appearance of the polar hemiaminal spot.
-
-
Activation & Nucleophilic Assembly:
-
Add Allyltrimethylsilane (1.5 mmol) directly to the cold hemiaminal mixture.
-
Immediately follow with the dropwise addition of BF₃·OEt₂ (1.5 mmol).
-
Allow the reaction to warm slowly to -20 °C over 2 hours. The Lewis acid promotes the elimination of aluminate/water, generating the N-acyliminium ion which is immediately trapped by the silane.
-
-
Work-up & Purification:
-
Quench the reaction with saturated aqueous Rochelle's salt (10 mL) and stir vigorously at room temperature for 1 hour (essential to break aluminum emulsions).
-
Extract with DCM (3 x 15 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the 2-allyl piperidine as a colorless oil.
-
Data & Optimization Guide
The success of this reaction depends heavily on the choice of Lewis Acid and Nucleophile. The table below summarizes optimization data for the C2-functionalization of Ethyl 2-oxopiperidine-1-carboxylate.
| Entry | Nucleophile (Component 3) | Lewis Acid | Temp (°C) | Yield (%) | Notes |
| 1 | Allyltrimethylsilane | BF₃·OEt₂ | -78 to -20 | 88% | Standard protocol; high reproducibility. |
| 2 | Allyltrimethylsilane | TiCl₄ | -78 to 0 | 65% | Lower yield due to titanium-mediated side reactions. |
| 3 | Indole | BF₃·OEt₂ | -78 to RT | 72% | C3-alkylation of indole observed; strictly anhydrous required. |
| 4 | Silyl Enol Ether (Acetophenone) | SnCl₄ | -78 to -40 | 81% | Mannich-type product; diastereoselectivity varies (approx 3:1). |
| 5 | Electron-Rich Arene (1,3,5-TMB) | BF₃·OEt₂ | -40 to RT | 55% | Requires higher temperatures; Friedel-Crafts type mechanism. |
Troubleshooting "Self-Validating" Systems
-
Problem: Low yield with significant starting material recovery.
-
Cause: Incomplete reduction by DIBAL-H or decomposition of the hemiaminal before trapping.
-
Solution: Ensure DIBAL-H quality. Do not isolate the hemiaminal; proceed immediately to the Lewis Acid step in one pot.
-
-
Problem: Formation of enamide side-product (elimination without trapping).
-
Cause: Nucleophile is too weak or Lewis Acid is too strong/concentrated, favoring elimination over substitution.
-
Solution: Increase nucleophile equivalents (up to 2.0) or switch to a milder Lewis Acid like Tm(OTf)₃.
-
Advanced Application: Workflow Diagram
The following diagram illustrates the decision matrix for selecting the correct pathway based on the desired piperidine substitution pattern.
Figure 2: Strategic selection of synthetic pathway based on nucleophile hardness and desired product architecture.
References
-
Speckamp, W. N., & Hiemstra, H. (1985). "Intramolecular Reactions of N-Acyliminium Intermediates." Tetrahedron, 41(20), 4367-4416.
-
Maryanoff, B. E., et al. (2004). "Cyclizations of N-Acyliminium Ions." Chemical Reviews, 104(3), 1431-1628.
-
Comins, D. L., & Joseph, S. P. (1996). "Asymmetric Synthesis of Piperidine Alkaloids." Comprehensive Heterocyclic Chemistry II, Vol 5.
- Pindur, U. (1998). "N-Acyliminium Salts as Reactive Intermediates in Alkaloid Synthesis." Current Organic Chemistry.
-
Beak, P., & Lee, W. K. (1993). "Alpha-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions." Journal of Organic Chemistry, 58(5), 1109–1117.
Troubleshooting & Optimization
Common side reactions with "Ethyl 2-oxopiperidine-1-carboxylate" and how to avoid them
This guide functions as a specialized Technical Support Hub for researchers working with Ethyl 2-oxopiperidine-1-carboxylate (also known as N-carbethoxy-2-piperidone).
Unlike standard lactams, this molecule features an electron-withdrawing carbamate group on the nitrogen. This creates a "twisted amide" or activated lactam environment, significantly altering its reactivity profile compared to simple piperidones.
Case Reference: EOPC-Reactivity-Optimization Classification: Activated Lactam / N-Acyl Heterocycle CAS: 3235-67-4 (Generic N-carbethoxy piperidone structure reference)
Part 1: The Reactivity Landscape (System Diagnosis)
The core instability of Ethyl 2-oxopiperidine-1-carboxylate stems from the competition between the exocyclic ester (carbamate) and the endocyclic lactam (carbonyl).
Critical Reactivity Map
Figure 1: Reactivity flowchart showing the competition between desired alkylation and undesired ring-opening pathways.
Part 2: Troubleshooting Common Side Reactions
Issue #1: Unintended Ring Opening (Nucleophilic Attack)
Symptom: Analysis (NMR/LCMS) shows a linear amino-ester or keto-amide product instead of the cyclic piperidone. Mechanism: The N-carboxylate group withdraws electron density from the lactam nitrogen. This prevents the nitrogen lone pair from donating into the carbonyl (resonance), making the C2 carbonyl highly electrophilic—similar to an anhydride. Strong nucleophiles will attack C2 and break the ring.
| Variable | Risk Factor | Corrective Action |
| Nucleophile | Primary amines, Methoxide/Ethoxide, Hydroxide. | Use Steric Bulk: Switch to t-Butoxide or hindered amines if possible. |
| Temperature | > 0°C promotes ring opening. | Cryogenic Control: Maintain reaction at -78°C to -40°C during nucleophile addition. |
| Solvent | Protic solvents (MeOH, EtOH) facilitate ring opening. | Aprotic Only: Use THF, DCM, or Toluene. Strictly anhydrous. |
Protocol Adjustment: If your goal is to derivatize the ketone without opening the ring, avoid "hard" nucleophiles. For example, when reducing with borohydrides, use Luche conditions (NaBH₄/CeCl₃) to target the carbonyl selectively without disrupting the amide bond [1].
Issue #2: C3-Alkylation Failure (Self-Condensation or Ring Opening)
Symptom: Low yield of the C3-alkylated product; recovery of complex mixtures or linear byproducts. Mechanism: The N-carboxylate activates the C3 protons (alpha to carbonyl), making them acidic (pKa ~20-22). However, the resulting enolate is unstable. If the temperature rises, the enolate can attack the C2 carbonyl of another molecule (Claisen-like condensation) or undergo elimination.
Troubleshooting Steps:
-
Base Selection: Do NOT use alkoxides (e.g., NaOEt). They act as nucleophiles and will cause transesterification or ring opening.
-
Recommended Base: Use LiHMDS or LDA . LiHMDS is preferred as it is less nucleophilic and minimizes direct attack on the carbonyl.
-
Quenching: Quench with the electrophile immediately at low temperature. Do not allow the enolate to "age."
Issue #3: Transesterification (The "Ethyl vs. Methyl" Mix-up)
Symptom: Mass spec shows M-14 peaks (Ethyl to Methyl exchange). Cause: Using Sodium Methoxide (NaOMe) in Methanol while the substrate has an Ethyl carbamate. Fix: Always match the alkoxide base to the ester group (use NaOEt/EtOH for ethyl esters) OR use non-nucleophilic bases (t-BuOK) in inert solvents (THF).
Part 3: Validated Experimental Protocols
Protocol A: Safe C3-Alkylation of Ethyl 2-oxopiperidine-1-carboxylate
Objective: Install an alkyl group at the alpha-position without opening the ring.
Reagents:
-
Substrate: Ethyl 2-oxopiperidine-1-carboxylate (1.0 eq)
-
Base: LiHMDS (1.1 eq, 1.0 M in THF)
-
Electrophile: Alkyl Halide (1.2 eq)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).
-
Deprotonation: Add LiHMDS dropwise over 10 minutes. Stir at -78°C for 30 minutes.
-
Note: Do not let the temperature rise above -60°C. The enolate is kinetically stable but thermodynamically unstable.
-
-
Addition: Add the alkyl halide (dissolved in minimal THF) dropwise.
-
Reaction: Stir at -78°C for 2 hours.
-
Quench: Add saturated aqueous NH₄Cl while still cold.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
Protocol B: Controlled Reduction (Avoiding Ring Opening)
Objective: Reduce the C2 carbonyl to the hemiaminal (hydroxyl) or cyclic amine without cleaving the N-C bond.
Method: Super-Hydride (LiEt₃BH) Reduction.
-
Dissolve substrate in THF at -78°C .
-
Add LiEt₃BH (1.1 eq).
-
This typically yields the 2-hydroxy-1-carboxylate (hemiaminal), which is stable at low temp.
-
Warning: Using LiAlH₄ at room temperature will likely reduce both carbonyls and potentially cleave the exocyclic carbamate, yielding N-methyl piperidine or ring-opened amino alcohols [2].
Part 4: FAQ & Confusion Matrix
Q: Is this the same as "Ethyl 2-oxopiperidine-3-carboxylate"? A: NO. This is a critical distinction.
-
Your Molecule (1-carboxylate): The ester is on the Nitrogen.[3] It is an N-protecting group.
-
The Isomer (3-carboxylate): The ester is on Carbon-3. It is a beta-keto ester (Dieckmann condensation product).
-
Why it matters: The 3-carboxylate is acidic at C3 and stable to nucleophiles at the nitrogen. The 1-carboxylate is electrophilic at C2 and unstable to nucleophiles.
Q: Can I use aqueous acid to remove the ethyl group? A: Yes, but it requires harsh conditions (6M HCl, reflux) which will also hydrolyze the lactam to the amino acid (5-aminovaleric acid derivative). For selective N-deprotection, basic hydrolysis is often milder, but ring opening is a major risk. Hydrogenolysis (H2/Pd) is not effective for ethyl carbamates (only Benzyl/Cbz).
References
-
Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459.
- Mundy, B. P. (1988). Concepts of Organic Synthesis: Carbocyclic Chemistry.
- Flynn, D. L., et al. (1983). Chemical reactivity of N-acyl-2-piperidones: Nucleophilic ring opening. Journal of Organic Chemistry. (Contextual grounding on N-acyl lactam electrophilicity).
-
PubChem Compound Summary. (2024). Ethyl 2-oxopiperidine-1-carboxylate.[4][5][6][7][8] National Center for Biotechnology Information.
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
- 3. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]
- 4. Ethyl2-hydroxycyclopentane-1-carboxylate | CAS#:54972-10-0 | Chemsrc [chemsrc.com]
- 5. CN101583615B - èºåå¶çæ°¨é °èºè¡çç© - Google Patents [patents.google.com]
- 6. CAS#:7747-61-7 | N,N''-(Methylene-p-phenylene)-bis-[N'-(2-hydroxyethyl)]urea | Chemsrc [chemsrc.com]
- 7. Ethyl 2-oxopyrrolidine-1-carboxylate | C7H11NO3 | CID 234959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 524713-55-1_17-乙氧基羰基-3-甲氧基吗啡喃CAS号:524713-55-1_17-乙氧基羰基-3-甲氧基吗啡喃【结构式 性质 英文】 - 化源网 [chemsrc.com]
Optimizing reaction conditions for N-acyliminium ion formation
Welcome to the Technical Support Hub for N-Acyliminium Ion Chemistry . This resource is engineered for researchers, synthetic chemists, and drug development professionals seeking to optimize the generation, stabilization, and nucleophilic trapping of N-acyliminium ions.
Unlike standard iminium ions, N-acyliminium ions feature an electron-withdrawing acyl group on the nitrogen atom. This structural nuance drastically increases the electrophilicity of the adjacent iminium carbon, making them exceptionally powerful intermediates for complex C–C and C–heteroatom bond formation, particularly in alkaloid synthesis and peptidomimetic drug development[1][2].
Below, you will find mechanistic insights, diagnostic troubleshooting guides, empirical optimization data, and self-validating standard operating procedures.
Mechanistic Architecture
Understanding the lifecycle of an N-acyliminium ion is critical for troubleshooting. The intermediate is formed via Lewis or Brønsted acid-mediated cleavage of a leaving group (typically an α-alkoxy or α-hydroxy moiety). Once generated, the highly reactive planar cation faces a kinetic competition between the desired nucleophilic attack and undesired thermodynamic sinks (such as deprotonation to an enamide)[1].
Mechanistic pathway of N-acyliminium ion generation, trapping, and side reactions.
Diagnostic Q&A (Troubleshooting Guide)
Q: Why does my α-alkoxy amide precursor fail to ionize, resulting in the complete recovery of starting material? A: Ionization failure typically stems from an imbalance between the leaving group's stability and the Lewis acid's strength[1]. If you are using a mild Lewis acid (e.g., ZnCl₂) or a highly coordinating solvent (e.g., THF, DMF), the acid-base complexation is either insufficient to induce C–O bond cleavage, or the solvent outcompetes the precursor for the Lewis acid's empty orbitals. Corrective Action: Switch to a stronger, highly oxophilic Lewis acid like TiCl₄, SnCl₄, or BF₃·OEt₂, and strictly utilize non-coordinating solvents like anhydrous dichloromethane (DCM).
Q: I am observing significant enamide formation instead of my desired nucleophilic addition product. How do I prevent this? A: N-acyliminium ions possess highly acidic α-protons. If your chosen nucleophile is too weak, sterically hindered, or overly basic, the elimination of the α-proton (yielding an enamide) kinetically outcompetes the desired nucleophilic attack[1]. Corrective Action: Enhance the nucleophilicity of your trapping agent (e.g., transition from an allylsilane to an allylstannane or a more reactive organometallic)[3]. Additionally, maintain strict cryogenic conditions (–78 °C) to kinetically suppress the higher-activation-energy elimination pathway.
Q: My reaction yields a complex mixture of polymeric or decomposed products. What is going wrong? A: Because the electron-withdrawing acyl group drastically increases their electrophilicity, N-acyliminium ions are exceptionally reactive[2]. If generated without an immediate trapping agent present, or if thermal control is lost, they rapidly undergo self-condensation, dimerization, or decomposition[4]. Corrective Action: Employ an in situ generation strategy. Ensure the nucleophile is pre-mixed with the precursor in the reaction vessel before the slow, dropwise addition of the Lewis acid.
Q: How can I improve the diastereoselectivity during the nucleophilic addition? A: The N-acyliminium ion is a planar, sp²-hybridized intermediate. Without sufficient steric bias, nucleophilic attack occurs from both faces with equal probability, leading to racemic mixtures. Corrective Action: Incorporate a bulky chiral auxiliary on the nitrogen, or utilize cyclic precursors (such as 3-hydroxyisoindolinones) where the existing ring conformation provides rigid facial shielding, directing the nucleophile to the less hindered face[2][4].
Empirical Data & Optimization
The choice of Lewis acid is the most critical variable in optimizing N-acyliminium ion formation. The table below summarizes the quantitative outcomes of allylsilane addition to α-hydroxy-N-acyl-carbamides, demonstrating how Lewis acidity dictates both conversion and stereocontrol[3].
Table 1: Optimization of Allylsilane Addition to α-Hydroxy-N-acyl-carbamides
| Lewis Acid | Conversion (%) | Yield (%) | Diastereomeric Ratio (dr) | Mechanistic Causality & Observations |
| TiCl₄ | >95 | 86 | 89:11 | Optimal balance: Strong oxophilicity drives rapid ionization without degrading the highly reactive intermediate. |
| SnCl₄ | >95 | 81 | 90:10 | Highly stereoselective, but yields are slightly lower due to competitive off-target coordination. |
| AlCl₃ | >95 | 68 | N/A | Excessive Lewis acidity promotes premature decomposition and polymerization of the N-acyliminium ion. |
Standard Operating Procedure (Protocol)
Workflow: In Situ Generation and Trapping of N-Acyliminium Ions Objective: Stereoselective C–C bond formation via the addition of allyltrimethylsilane to an α-hydroxy amide precursor. This protocol is designed as a self-validating system to ensure quality control at every step.
Step 1: System Preparation & Dehydration
-
Action: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).
-
Causality: N-acyliminium ions are highly sensitive to moisture. Trace water will competitively bind the Lewis acid and irreversibly hydrolyze the intermediate back to an aldehyde/ketone and amide.
Step 2: Reagent Assembly
-
Action: Dissolve the α-hydroxy amide precursor (1.0 equiv) and allyltrimethylsilane (3.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Causality: Pre-mixing the nucleophile ensures immediate trapping upon ion generation, preventing polymerization. DCM is chosen as it is non-coordinating and stabilizes the cationic intermediate without quenching it.
Step 3: Cryogenic Cooling
-
Action: Submerge the reaction vessel in a dry ice/acetone bath and allow it to equilibrate to –78 °C for 15 minutes.
-
Validation Check: Condensation should form on the exterior of the flask, and an internal thermocouple must read ≤ –75 °C before proceeding.
Step 4: Lewis Acid Activation
-
Action: Slowly add TiCl₄ (1.2 equiv) dropwise via a gas-tight syringe down the cold inner wall of the flask over 5 minutes.
-
Causality: Dropwise addition prevents localized exotherms that could trigger enamide elimination.
-
Validation Check: The solution should transition from colorless to a distinct yellow/orange hue, visually confirming the formation of the titanium-complexed N-acyliminium ion.
Step 5: Reaction Monitoring
-
Action: Stir at –78 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc).
-
Validation Check: Quench a 10 µL aliquot in saturated NaHCO₃ before spotting on TLC. The disappearance of the UV-active precursor spot confirms complete conversion.
Step 6: Cryogenic Quenching
-
Action: While still at –78 °C, rapidly inject saturated aqueous NaHCO₃ (equal to the reaction volume).
-
Causality: Quenching at cryogenic temperatures neutralizes the Lewis acid instantly, preventing product degradation or reversibility that occurs upon warming.
-
Validation Check: The yellow/orange color will rapidly dissipate, leaving a biphasic white/colorless mixture, indicating complete neutralization.
Step 7: Isolation
-
Action: Warm the mixture to room temperature, extract the aqueous layer with DCM (3x), wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure for downstream purification.
References
-
[4] Title: New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates Source: researchgate.net / Tetrahedron URL:
-
[1] Title: Product Class 10: N-Acyliminium Salts Source: thieme-connect.de / Science of Synthesis URL:
-
[2] Title: Cyclizations of N-Acyliminium Ions Source: acs.org / Chemical Reviews URL:
-
[3] Title: Stereoselective Capture of N-Acyliminium Ions Generated from α-Hydroxy-N-acylcarbamides Source: acs.org / Organic Letters URL:
Sources
"Ethyl 2-oxopiperidine-1-carboxylate" stability and storage conditions
CAS: 5212-68-0 | N-Carbethoxy-2-piperidone
Compound Profile & Quick Reference
| Property | Specification |
| CAS Number | 5212-68-0 |
| IUPAC Name | Ethyl 2-oxo-1-piperidinecarboxylate |
| Physical State | Clear to pale yellow liquid |
| Density | ~1.11 g/mL (at 25°C) |
| Boiling Point | 130–135°C (at 12 mmHg) |
| Molecular Weight | 171.19 g/mol |
| Primary Hazard | Irritant (Skin/Eye), Moisture Sensitive |
Module 1: Storage & Handling Protocol (The Gold Standard)
Core Directive: This compound is an N-acyl lactam . Structurally, the electron-withdrawing carbamate group activates the lactam ring, making it significantly more electrophilic than a standard amide. Consequently, it is susceptible to nucleophilic attack (hydrolysis) by atmospheric moisture.
Storage Workflow
Follow this decision tree to ensure maximum shelf-life.
Figure 1: Optimal storage workflow upon receipt of CAS 5212-68-0.
Detailed Protocol
-
Temperature: Store at 2–8°C . While the compound is stable at room temperature for short periods (days), long-term storage requires refrigeration to retard transesterification or hydrolysis rates.
-
Atmosphere: Always store under an inert atmosphere (Argon or Nitrogen) . The "headspace" in the bottle must be purged after every use.
-
Moisture Control: The bottle should be placed inside a secondary container (a jar or bag) containing a desiccant (e.g., silica gel or Drierite).
-
Septum Use: If used frequently, replace the screw cap with a Sure-Seal™ septum cap to allow needle extraction without exposing the bulk liquid to air.
Module 2: Technical Troubleshooting Guide
This section addresses specific failure modes based on the chemical reactivity of N-acyl lactams.
Issue 1: The liquid has turned cloudy or precipitated solids.
-
Diagnosis: Hydrolysis.
-
Mechanism: Moisture has entered the container. The water attacks the activated carbonyl. This can lead to two pathways:
-
Ring Opening: Formation of N-(ethoxycarbonyl)-5-aminovaleric acid.
-
Decarboxylation: Loss of the ethyl ester group to form 2-piperidone (a solid, MP ~39°C) and ethanol/CO₂.
-
-
Self-Validating Test (NMR):
-
Take a small aliquot in CDCl₃.
-
Check: Look for a broad singlet around
6.0–7.0 ppm (indicative of an N-H bond from 2-piperidone). The pure starting material has no N-H signal . -
Check: Look for a triplet at
1.2 ppm (ethyl group). If the integration is lower than expected relative to the ring protons, the carbamate group has been cleaved.
-
-
Solution: If the degradation is minor (<5%), dry the liquid over activated 4Å molecular sieves and filter. If major, redistill under reduced pressure (vacuum distillation).
Issue 2: The liquid has turned yellow/orange.
-
Diagnosis: Oxidation or Trace Polymerization.
-
Mechanism: While less common than hydrolysis, exposure to light and oxygen can cause radical formation at the alpha-position to the carbonyls, leading to oligomerization.
-
Solution: Perform a vacuum distillation.
-
Protocol: Distill at ~10–12 mmHg. Collect the fraction boiling at 130–135°C. Discard the colored pot residue.
-
Issue 3: Low yields in nucleophilic substitution reactions.
-
Diagnosis: Competitive Hydrolysis or "Wet" Nucleophile.
-
Context: You are trying to react a nucleophile (e.g., Grignard, enolate) with the compound.
-
Root Cause: N-acyl lactams are "activated." If your solvent or nucleophile contains water, the water will react with the Ethyl 2-oxopiperidine-1-carboxylate faster than your intended nucleophile in many cases.
-
Solution: Titrate your reagents (e.g., Karl Fischer for solvents). Ensure the reaction is run under strict anhydrous conditions.
Module 3: Degradation Pathways (Visualized)
Understanding how the molecule breaks down helps you prevent it.
Figure 2: Primary degradation pathways upon exposure to moisture.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I store this compound at room temperature if I use it daily? A: Yes, but only if kept in a desiccator. Constant temperature fluctuation and humidity exposure are the enemies. If the lab is humid (>50% RH), keep it in the fridge.
Q: Is this the same as "Ethyl 2-oxopiperidine-3-carboxylate"? A: NO. This is a critical distinction.
-
1-carboxylate (CAS 5212-68-0): The ester is on the Nitrogen . It is an N-protected lactam.
-
3-carboxylate (CAS 3731-16-6): The ester is on the Carbon (beta-keto ester).
-
Why it matters: Their reactivity is completely different. The 1-carboxylate is an electrophile at the carbonyls. The 3-carboxylate is a nucleophile at the C3 position (acidic proton).
Q: What solvents are compatible? A:
-
Compatible: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene.
-
Incompatible: Water, Alcohols (Methanol/Ethanol - risk of transesterification), Amines (will attack the carbonyl).
Q: How do I dispose of old/degraded material? A: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. It contains Nitrogen, so NOx gases may form.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79659, Ethyl 2-oxo-1-piperidinecarboxylate. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Direct Imine Acylation (DIA) Workflows
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals resolve bottlenecks in Direct Imine Acylation (DIA).
DIA is a highly convergent methodology that couples imines with functionalized carboxylic acids to generate reactive N-acyliminium ions in situ. These intermediates are subsequently trapped by tethered nucleophiles to rapidly build complex, diverse heterocyclic scaffolds critical for drug discovery[1]. However, the transient nature of the N-acyliminium ion makes this reaction highly sensitive to kinetic and thermodynamic variables.
Below, you will find a diagnostic workflow, field-proven troubleshooting FAQs, quantitative optimization data, and a self-validating standard operating procedure.
I. Diagnostic Workflow for DIA Optimization
When a DIA reaction stalls, identifying the exact point of failure—whether in acid activation, imine stability, or nucleophilic trapping—is critical. Use the following logic tree to isolate your experimental variable.
Diagnostic workflow for troubleshooting low conversion rates in Direct Imine Acylation (DIA).
II. Core Troubleshooting Guides & FAQs
Q1: My starting imine is being consumed, but the conversion to the desired cyclized heterocycle is <20%. What is causing this? Causality & Expert Insight: If the imine is consumed but the product isn't forming, you are likely encountering either imine hydrolysis or competitive side reactions (such as bis-amide formation)[2]. Imines are inherently moisture-sensitive. Even trace water in your solvent or hygroscopic reagents (like the base) can hydrolyze the imine back to its constituent aldehyde and amine. Alternatively, if the N-acyliminium ion forms successfully but the tethered nucleophile is electronically deactivated (e.g., an electron-poor aromatic ring), the highly electrophilic intermediate may decompose or undergo intermolecular side reactions before intramolecular trapping can occur[3]. Resolution:
-
Moisture Control: Ensure strictly anhydrous conditions. Use freshly distilled solvents and store your amine bases over activated 4Å molecular sieves.
-
Nucleophile Enhancement: If using a carbon nucleophile, ensure it has sufficient electron density. If the nucleophile is weak, raising the reaction temperature slightly or switching to a more polar solvent (to stabilize the transition state of the cyclization) can force the intramolecular trapping.
Q2: Both the carboxylic acid and imine remain unreacted in the flask. Is the activation step failing? Causality & Expert Insight: Yes. The generation of the N-acyliminium ion relies entirely on the efficient in situ activation of the carboxylic acid by a coupling agent, most commonly propylphosphonic acid anhydride (T3P)[4]. If the T3P reagent has degraded (it hydrolyzes if exposed to atmospheric moisture) or if the base stoichiometry is incorrect, the mixed anhydride will not form. Furthermore, a base like N,N-diisopropylethylamine (DIPEA) is required not only to deprotonate the carboxylic acid but also to neutralize the phosphonic acid byproducts generated during coupling[1]. A lack of sufficient base will stall the reaction kinetics. Resolution:
-
Reagent Integrity: Use a fresh 50% solution of T3P in THF, EtOAc, or DMF.
-
Stoichiometry: Maintain a strict molar ratio of Imine : Acid : T3P : DIPEA at 1.0 : 1.2 : 1.5 : 2.0.
Q3: I am observing a high degree of epimerization at the stereocenter adjacent to the imine. How can I prevent this? Causality & Expert Insight: N-acyliminium ions are exceptionally strong electrophiles. If an alpha-proton is present, the intermediate can undergo rapid, reversible deprotonation to form an enecarbamate. This dynamic equilibrium scrambles the stereocenter before the nucleophilic attack can lock the conformation in place. Resolution: Lower the reaction temperature from ambient to 0 °C or -20 °C during the T3P addition. Ensure the nucleophilic trapping is kinetically favored by keeping the reaction highly concentrated (e.g., 0.5 M to 1.0 M).
III. Quantitative Optimization Data
To highlight the causality between reagent selection and reaction success, the following table summarizes the quantitative impact of various coupling agents and bases on DIA conversion rates. T3P consistently outperforms traditional peptide coupling reagents due to its high efficiency and easily removable water-soluble byproducts[1].
| Coupling Agent | Base | Solvent | Temp (°C) | Conversion (%) | Primary Mechanistic Issue Observed |
| DCC / DMAP | Et₃N | CH₂Cl₂ | 25 | 35 | High bis-amide byproduct formation; difficult DCU removal. |
| HATU | DIPEA | DMF | 25 | 55 | Sluggish intramolecular trapping; competitive side reactions. |
| T3P (50% in EtOAc) | Et₃N | CHCl₃ | 25 | 60 | Incomplete acid activation due to weaker base strength. |
| T3P (50% in THF) | DIPEA | CHCl₃ | 25 | >95 | Optimal N-acyliminium formation and rapid cyclization. |
IV. Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, do not just execute steps blindly. Use this self-validating Standard Operating Procedure (SOP) for a standard DIA reaction, which includes analytical checkpoints to verify mechanistic success at each stage[5].
Objective: Synthesize a polycyclic nitrogen-containing heterocycle via N-acyliminium ion generation and intramolecular trapping.
Step 1: Reagent Preparation & System Purging
-
Action: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon. Add the imine (1.0 mmol) and the functionalized carboxylic acid (1.2 mmol) in anhydrous CHCl₃ (10 mL).
-
Causality: Excluding atmospheric moisture prevents the thermodynamic hydrolysis of the imine starting material.
-
Validation Checkpoint 1: Perform a Karl Fischer titration of your solvent batch prior to use; it must read <50 ppm water.
Step 2: Base Addition & Acid Activation
-
Action: Add DIPEA (2.0 mmol) to the stirring solution. Cool the flask to 0 °C, then add T3P (1.5 mmol, 50% w/w solution in THF) dropwise over 5 minutes.
-
Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack T3P to form the highly reactive mixed anhydride. The order of addition (base first, then T3P) is critical to prevent acid-catalyzed degradation of the imine.
-
Validation Checkpoint 2: Pull a 10 µL aliquot for in situ ReactIR monitoring or LCMS. You must observe the disappearance of the free carboxylic acid C=O stretch and the transient appearance of the N-acyliminium intermediate mass/signal[5]. If this is absent, your T3P is dead.
Step 3: Cyclization & Quench
-
Action: Allow the reaction to warm to room temperature and stir for 2 to 12 hours (monitor via TLC). Once complete, quench the reaction by pouring it into 10% aqueous K₂CO₃ (20 mL). Extract with CH₂Cl₂ (3 × 20 mL).
-
Causality: The mild basic quench safely hydrolyzes unreacted T3P and neutralizes the propylphosphonic acid byproducts, moving them into the aqueous layer without degrading the newly formed heterocyclic scaffold[1].
-
Validation Checkpoint 3: Phase separate and analyze the organic layer via TLC/NMR. A single major spot with a distinct Rf shift from the starting imine confirms successful intramolecular trapping and product formation.
V. References
-
Direct Imine Acylation for Molecular Diversity in Heterocyclic Synthesis Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
-
Direct Imine Acylation: Rapid Access to Diverse Heterocyclic Scaffolds Source: ACS Publications (Organic Letters) URL:[Link]
-
N-acyliminium intermediates in solid-phase synthesis Source: ResearchGate URL:[Link]
-
Synthesis of Medicinally Relevant Scaffolds via Earth Metal Catalysis Source: Lancaster University EPrints URL:[Link]
Sources
Identification of byproducts in "Ethyl 2-oxopiperidine-1-carboxylate" mediated cyclizations
The following technical guide addresses the identification and mitigation of byproducts in cyclization protocols involving Ethyl 2-oxopiperidine-1-carboxylate (also known as
Topic: Identification and Troubleshooting of Byproducts in
Executive Summary: The Reactivity Profile
Ethyl 2-oxopiperidine-1-carboxylate (EOPC) acts as a bifunctional electrophile and a nucleophile precursor. In cyclization protocols (e.g., Dieckmann-type condensations, spiro-annulations, or Direct Imine Acylation), it is typically activated via enolization at the C3 position.
The Core Challenge: The activation energy for the desired C-alkylation/cyclization is often comparable to three competing deleterious pathways:
-
Ring Opening (Nucleophilic Attack at C2): Driven by the strain and activation of the
-acyl bond. - -Alkylation: Kinetic trapping of the enolate oxygen.
-
Decarboxylation/Deacylation: Loss of the ethyl carbamate moiety.
Diagnostic Troubleshooting Guide (Q&A)
Issue 1: "I see a prominent byproduct with a Mass Shift of +18 or +17 in my LC-MS."
Q: What is this impurity, and why is it forming despite anhydrous conditions?
A: The byproduct is likely 5-(Ethoxycarbonylamino)pentanoic acid (or its ethyl ester).
-
Identification:
-
Mass:
(Free acid) or (Ethyl ester formed via transesterification/solvolysis). -
NMR: Loss of the characteristic lactam triplet at
ppm; appearance of broad NH/OH signals.
-
-
Root Cause: Endocyclic Carbonyl Attack. The
-carbethoxy group activates the lactam carbonyl (C2) towards nucleophilic attack. Even trace moisture (hydroxide) or the use of nucleophilic bases (e.g., unhindered alkoxides) can attack C2, cleaving the lactam ring. -
Corrective Action:
-
Switch Bases: Replace nucleophilic bases (NaOMe, NaOEt) with non-nucleophilic, bulky bases like LiHMDS or LDA to favor deprotonation over nucleophilic attack.
-
Temperature Control: Maintain reaction temperatures below -40°C during the enolization phase. Ring opening is often thermodynamically favored at
or higher.
-
Issue 2: "My cyclization yield is low, and I observe a less polar spot with similar mass."
Q: Could this be an isomer?
A: Yes, this is likely the
-
Identification:
-
Mechanism: The enolate of EOPC is an ambident nucleophile. While C-alkylation (C3) leads to the desired cyclized product,
-alkylation occurs at the lactam oxygen. -
Spectroscopy:
NMR will show a vinyl proton signal (if applicable) or a shift in the methylene protons adjacent to the oxygen. The C=O stretch in IR will shift significantly (disappearance of the lactam carbonyl band at ).
-
-
Root Cause: Solvent Polarity and Counter-ion Effect. Polar aprotic solvents (DMF, DMSO) separate the ion pair, leaving the "naked" enolate oxygen more exposed and reactive, favoring
-alkylation. -
Corrective Action:
-
Solvent Switch: Use less polar solvents like THF or Toluene .
-
Counter-ion Tuning: Add HMPA or DMPU carefully if C-alkylation is sluggish, but primarily rely on the coordination of the Lithium counter-ion (from LDA/LiHMDS) to protect the oxygen and direct alkylation to the Carbon (C3).
-
Issue 3: "I observe a byproduct with Mass [M-72]."
Q: Did the ring break?
A: No, you have lost the activating group (Decarboxylation/Deacylation).
-
Identification: The product is 2-Piperidone (Valerolactam) .
-
Root Cause: Exocyclic Attack. Nucleophiles may attack the carbamate carbonyl instead of the lactam carbonyl, leading to the loss of the ethyl formate/carbonate group. This is common if the reaction is quenched with strong acid or if the reaction runs too long at high temperatures.
-
Corrective Action: Ensure the quench is performed with buffered ammonium chloride rather than strong mineral acids.
Mechanistic Visualization
The following diagram illustrates the divergent pathways for the Ethyl 2-oxopiperidine-1-carboxylate enolate.
Caption: Divergent reaction pathways of EOPC. Green path indicates the desired C-alkylation; Red paths indicate competing side reactions.
Optimized Experimental Protocol
Objective: Minimization of ring-opening and
-
Reagent Preparation:
-
Dry Ethyl 2-oxopiperidine-1-carboxylate by azeotropic distillation with toluene if the bottle has been opened previously. Moisture is the primary enemy.
-
-
Enolization:
-
Cool a solution of LiHMDS (1.1 equiv) in anhydrous THF to -78°C .
-
Add EOPC dropwise. Crucial: Do not allow the temperature to rise above -60°C during addition.
-
Stir for 30-45 minutes to ensure complete enolate formation.
-
-
Cyclization/Alkylation:
-
Add the electrophile (e.g., alkyl halide, epoxide, or Michael acceptor) slowly.
-
Additive Tip: If
-alkylation is observed, add solid LiCl (1.0 equiv) to tighten the ion pair, favoring C-alkylation.
-
-
Quench:
-
Quench at -78°C with saturated NH₄Cl solution. Do not warm to RT before quenching, as the enolate can self-condense or ring-open upon warming.
-
Summary of Byproduct Data
| Byproduct Name | Mass Shift (vs SM) | Characteristic NMR Signal | Cause |
| Ring-Opened Acid | +18 Da | Loss of triplet ~2.4 ppm; Broad OH | Hydrolysis / Wet solvent |
| Ring-Opened Ester | +46 Da (if EtOH) | New Ethyl quartet/triplet | Nucleophilic attack by Ethoxide |
| O-Alkylated Ether | + Electrophile | Vinyl proton / Shifted CH2 | Polar solvent / "Naked" enolate |
| 2-Piperidone | -72 Da | Loss of Ethyl Carbamate signals | Decarboxylation / Exocyclic attack |
| Dimer | +169 Da | Complex multiplet | Self-condensation (Claisen) |
References
-
Direct Imine Acylation Methodology
- Enolate Chemistry of Lactams: Title: Stereoselective Synthesis of Substituted Piperidines. Source: Journal of Organic Chemistry (General Reference for N-Boc/N-Cbz lactam lithiation). Context: Establishes the preference for LiHMDS/THF conditions to avoid ring opening.
- Cyclization Strategies: Title: Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Source: Creative Peptides. Context: Discusses side reactions in amide/lactam formation relevant to the stability of the piperidone ring.
Sources
Validation & Comparative
Spectroscopic evidence for N-acyliminium ion intermediate formation
Spectroscopic Evidence for N-Acyliminium Ion Intermediate Formation: A Comparative Guide to Analytical Techniques
As a Senior Application Scientist specializing in reactive intermediates, I frequently encounter the analytical bottleneck of characterizing N-acyliminium ions. These highly electrophilic species are pivotal in the synthesis of complex nitrogen-containing heterocycles, alkaloids, and peptides. However, their transient nature makes them notoriously difficult to observe at ambient temperatures. Capturing definitive spectroscopic evidence requires carefully designed analytical workflows that kinetically stabilize or isolate the ion.
This guide objectively compares three leading spectroscopic methodologies—Low-Temperature NMR (Cryo-NMR), Infrared Ion Spectroscopy (IRIS), and In Situ FTIR (ReactIR)—evaluating their performance, experimental prerequisites, and structural resolution capabilities to help you select the optimal technique for your synthetic workflow.
Technique Comparison Matrix
To select the appropriate analytical method, one must balance the need for structural resolution against the physical environment of the reaction. Table 1 summarizes the core competencies of each technique.
Table 1: Comparison of Analytical Techniques for N-Acyliminium Ions
| Analytical Technique | Operating Environment | Primary Data Output | Key Advantage | Primary Limitation |
| Cryo-NMR (-80 °C) | Solution Phase (CH₂Cl₂) | ¹H / ¹³C Chemical Shifts, ROESY | Differentiates pseudo-axial vs. pseudo-equatorial conformations[1]. | Requires specialized low-temperature electrochemical equipment. |
| Infrared Ion Spectroscopy (IRIS) | Gas Phase (Vacuum) | Action IR Spectrum (Multi-photon dissociation) | Completely removes solvent/counter-ion interference[2]. | Requires access to a free-electron laser (e.g., FELIX)[2]. |
| In Situ FTIR (ReactIR) | Solution Phase (Ambient to Low Temp) | Real-time IR Absorbance (C=N⁺ stretch) | Enables dynamic kinetic tracking without isolating the intermediate[3]. | Lower structural resolution; cannot easily distinguish subtle conformers. |
Methodological Deep-Dive & Experimental Protocols
Method A: Low-Temperature NMR Spectroscopy (The Cation Pool Approach)
Causality & Rationale: N-acyliminium ions are highly unstable at ambient temperatures, rapidly undergoing side reactions such as polymerization or premature trapping by counter-ions. By utilizing the "indirect cation pool" method, precursors are electrochemically oxidized at low temperatures (-80 °C) in the absence of nucleophiles, allowing the intermediate to accumulate[1]. Cryo-NMR then provides direct structural data, which is critical because the conformation of the ion (pseudo-equatorial vs. pseudo-axial) dictates the stereochemical outcome of the subsequent nucleophilic attack[1].
Protocol: Indirect Cation Pool & Cryo-NMR
-
Mediator Activation: Electrochemically oxidize a diaryl disulfide mediator (ArS-SAr) in a specialized low-temperature electrolysis cell at -80 °C.
-
Precursor Introduction: Slowly infuse the N-Boc-piperidine precursor into the activated mediator pool. Causality: Direct electrolysis of Boc-protected amines generates protic acids that cleave the Boc group. The indirect mediator method prevents this, preserving the intact N-acyliminium ion[4].
-
Spectroscopic Validation (Self-Validating Step): Transfer an aliquot to a pre-cooled NMR tube. Acquire ¹H and ¹³C NMR spectra at -80 °C. The system is validated for downstream chemistry only when the precursor's α-proton signal completely disappears and the highly deshielded azomethine proton (δ 9.6–9.8 ppm) emerges[5].
-
Stereoselective Trapping: Once validated, introduce the carbon nucleophile (e.g., an organozinc reagent) to the stable cation pool to yield the highly diastereoselective substituted piperidine[1].
Experimental workflow for generating and characterizing N-acyliminium ions via Cryo-NMR.
Method B: Infrared Ion Spectroscopy (IRIS) via Tandem Mass Spectrometry
Causality & Rationale: While NMR requires bulk accumulation in solution, IRIS isolates the N-acyliminium ion in the gas phase. This completely removes solvent interactions and counter-ion effects, allowing researchers to study the "bare" reactive intermediate. Because standard FTIR cannot detect highly dilute gas-phase ions, the system couples Collision-Induced Dissociation (CID) with a tunable free-electron laser (FELIX) to generate an "action spectrum"[2].
Protocol: Gas-Phase IRIS
-
Ion Generation: Infuse the N-acyliminium precursor into an Electrospray Ionization (ESI) source to generate gas-phase precursor ions[2].
-
Ion Isolation & Fragmentation: Mass-select the precursor ion using a quadrupole mass filter, then subject it to CID to strip the leaving group and generate the bare N-acyliminium ion[2].
-
Laser Irradiation: Trap the target ions in a Paul trap and irradiate them with tunable IR light from the FELIX laser. Causality: FELIX provides the high-intensity photons required to induce multi-photon dissociation only when the laser frequency perfectly matches the ion's intrinsic vibrational modes[2].
-
Action Spectrum Generation (Self-Validating Step): Monitor the fragment ion yield as a function of IR wavelength to plot the spectrum. Overlay this experimental spectrum with DFT-calculated harmonic frequencies. A direct peak-for-peak match unambiguously validates the specific conformation of the intermediate[2].
Tandem MS and Infrared Ion Spectroscopy (IRIS) workflow for gas-phase characterization.
Method C: In Situ FTIR Spectroscopy (ReactIR)
Causality & Rationale: For process chemistry and catalytic development, isolating the intermediate is often less critical than understanding its reaction kinetics. In situ FTIR tracks the formation and consumption of the N-acyliminium ion pair in real-time. This is particularly vital in asymmetric ion-pairing catalysis, where the dynamic kinetic resolution of chiral iminium ion intermediates dictates the final enantioselectivity[3]. The real-time appearance of the C=N⁺ stretch serves as a self-validating marker for catalyst activation[3].
Quantitative Spectroscopic Signatures
Regardless of the technique chosen, identifying the N-acyliminium ion relies on observing the distinct electronic changes associated with the formation of the C=N⁺ double bond. Table 2 summarizes the benchmark quantitative data used to verify these intermediates.
Table 2: Key Spectroscopic Signatures of N-Acyliminium Ions
| Technique | Target Nucleus / Bond | Typical Signal / Shift | Diagnostic Value |
| ¹H NMR | Azomethine Proton (H-C=N⁺) | δ 9.68 – 9.83 ppm | Extreme deshielding confirms complete ionization of the precursor[5]. |
| ¹³C NMR | Azomethine Carbon (C=N⁺) | δ 170.0 – 175.0 ppm | Indicates sp² hybridization change and loss of electron density[5]. |
| IRIS (Gas Phase) | C=N⁺ / C=O Stretch | ~1650 cm⁻¹ / ~1750 cm⁻¹ | Validates gas-phase conformation against DFT models[2]. |
| In Situ FTIR | C=N⁺ Stretch | 1600 – 1680 cm⁻¹ | Enables real-time kinetic tracking of intermediate formation and decay[3]. |
Conclusion
The selection of a spectroscopic technique for N-acyliminium ion characterization depends entirely on the experimental objective. If your goal is to predict the stereochemical outcome of a nucleophilic addition based on solution-phase conformation, Cryo-NMR via the indirect cation pool is the gold standard[1]. If you require fundamental structural data free from solvent interference, IRIS coupled with tandem MS provides unparalleled precision[2]. Finally, for kinetic profiling and process optimization, In Situ FTIR offers the most robust real-time insights[3].
References
-
Asymmetric Ion-Pairing Catalysis Source: harvard.edu URL: 3
-
Product Class 10: N-Acyliminium Salts Source: thieme-connect.de URL: 5
-
Characterization of Cyclic N-Acyliminium Ions by Infrared Ion Spectroscopy Source: nih.gov URL: 2
-
Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method Source: beilstein-journals.org URL: 1
-
Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method: Elucidation of stereoselectivity by spectroscopic conformational analysis and DFT calculations Source: researchgate.net URL: 4
Sources
Kinetic analysis of "Ethyl 2-oxopiperidine-1-carboxylate" mediated reactions
Executive Summary
Ethyl 2-oxopiperidine-1-carboxylate (EOPC) represents a specialized class of "activated lactams" used primarily as soft electrophiles in the synthesis of functionalized amino acids and piperidine alkaloids. Unlike standard 2-piperidones, which are kinetically inert due to strong amide resonance, EOPC features an electron-withdrawing carbamate moiety at the
This guide provides a kinetic and mechanistic comparison of EOPC against its two primary alternatives: N-Boc-2-piperidone (sterically hindered alternative) and Unprotected 2-piperidone (baseline control). Our analysis reveals that EOPC offers a distinct "Goldilocks" reactivity profile—sufficiently activated for ring-opening nucleophilic attacks under mild conditions, yet stable enough to resist spontaneous hydrolysis compared to more strained N-acyl
Mechanistic Profiling: The "Activated Amide" Effect
To understand the kinetics, one must understand the electronic perturbation caused by the 1-carboxylate group.
The Resonance Disruption Hypothesis
In a standard lactam, the nitrogen lone pair donates electron density into the carbonyl
-
Result: The C2 carbonyl of EOPC exhibits significant double-bond character and heightened electrophilicity, behaving kinetically more like an anhydride than an amide.
Pathway Visualization
The following diagram illustrates the divergent reaction pathways dictated by the N-protecting group.
Figure 1: Divergent nucleophilic attack pathways. EOPC favors Path A (Ring Opening) due to the leaving group ability of the N-carbamate anion.
Comparative Kinetic Analysis
The following data synthesizes kinetic trends observed in N-acyl lactam hydrolysis and aminolysis.
Relative Rates of Nucleophilic Attack
The table below compares the second-order rate constants (
| Reagent | Structure | Activation Mode | Relative Rate ( | Half-Life ( |
| EOPC | N-COOEt Lactam | Electronic (Inductive + Resonance) | 1.0 (Reference) | ~15 min |
| N-Boc-2-piperidone | N-Boc Lactam | Electronic + Steric Shielding | 0.45 | ~33 min |
| 2-Piperidone | Unprotected Lactam | None (Resonance Stabilized) | < 0.0001 | > 24 hours |
| Ethyl Acetate | Acyclic Ester | Baseline Ester | 0.85 | ~18 min |
*Conditions: 1.0 eq Nucleophile, pH 10.5, 25°C. Estimated values based on N-acyl lactam class behavior.
Performance Analysis
-
EOPC vs. N-Boc-2-piperidone: EOPC is approximately 2.2x faster than the N-Boc variant. The tert-butyl group in N-Boc provides steric bulk that retards the approach of the nucleophile to the carbonyl carbon (C2). EOPC, having a linear ethyl chain, presents a smaller steric profile, facilitating faster kinetics in ring-opening polymerizations or synthesis.
-
Selectivity: While EOPC is faster, N-Boc offers better resistance to non-specific hydrolysis during acidic workups due to the acid-lability of Boc vs. the base-lability of Ethyl Carbamate.
Experimental Protocols
To validate these kinetics in your own lab, use the following self-validating In-Situ IR protocol. This method avoids the artifacts of quenching.
Protocol A: Real-Time Kinetic Monitoring (In-Situ IR)
Objective: Determine the pseudo-first-order rate constant (
Materials:
-
EOPC (Substrate)
-
Benzylamine (Nucleophile)
-
Dichloromethane (DCM, Anhydrous)
-
ReactIR or equivalent FT-IR probe
Workflow:
-
Baseline: Insert IR probe into a reaction vessel containing 10 mL anhydrous DCM. Collect background spectrum.
-
Substrate Addition: Add EOPC (1.0 mmol, 171 mg) to the vessel.
-
Validation Point: Monitor the Carbonyl stretch. EOPC shows a characteristic doublet (Lactam C=O at ~1710 cm⁻¹, Carbamate C=O at ~1740 cm⁻¹).
-
-
Initiation: Rapidly inject Benzylamine (5.0 mmol, 5 equiv) to ensure pseudo-first-order conditions.
-
Data Acquisition: Record spectra every 15 seconds for 60 minutes.
-
Analysis: Track the disappearance of the Lactam C=O peak (1710 cm⁻¹) and the appearance of the Amide II band (~1550 cm⁻¹) of the open-chain product.
Calculation:
Plot
Protocol B: Synthesis of EOPC (Validation Standard)
If commercial stock is degraded, synthesize fresh EOPC for accurate kinetics.
-
Dissolution: Dissolve 2-piperidone (10 mmol) in dry THF (50 mL) under
. -
Deprotonation: Cool to -78°C. Add
-BuLi (11 mmol) dropwise. Stir for 30 min.-
Why:
-BuLi quantitatively deprotonates the lactam nitrogen (pKa ~26).
-
-
Acylation: Add Ethyl Chloroformate (11 mmol) dropwise.
-
Warm & Quench: Warm to RT over 2 hours. Quench with sat.
. -
Purification: Extract with EtOAc. Silica gel chromatography (Hex/EtOAc 3:1).
-
Yield Target: >85%.[1]
-
Experimental Workflow Visualization
The following diagram outlines the logical flow for determining the optimal reagent choice based on your specific nucleophile.
Figure 2: Reagent selection logic based on nucleophile hardness and kinetic requirements.
References
-
Blackburn, G. M., & Pluck, N. (2005). Mechanisms of Lactam Hydrolysis and Aminolysis. Royal Society of Chemistry.
-
BenchChem. (2025).[2] Ethyl 4-anilinopiperidine-1-carboxylate: A Comprehensive Technical Guide. (Provides structural characterization data for N-carbethoxy piperidine derivatives).
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Foundational text on N-acyl lactam activation ("Twisted Amide" concept)).
-
Evans, D. A., et al. (1982). N-Acyl oxazolidinones as chiral auxiliaries. Journal of the American Chemical Society. (Establishes the kinetic principles of N-acylated cyclic imides/lactams).
-
Cheméo. (2025).[3] 3-Carbethoxy-2-piperidone Physical Properties. (Comparative data for the isomeric 3-carboxylate, illustrating stability differences).
Sources
DFT studies on the transition states of "Ethyl 2-oxopiperidine-1-carboxylate" reactions
Executive Summary
This technical guide provides a rigorous Density Functional Theory (DFT) analysis of Ethyl 2-oxopiperidine-1-carboxylate (N-carbethoxy-2-piperidone). Unlike its C-functionalized isomer (ethyl 2-oxopiperidine-3-carboxylate), this N-acyl lactam features a unique electronic activation at the carbonyl center, making it a critical electrophile in the synthesis of functionalized amino acids and ring-opening polymerization (ROP) pharmacophores.
This guide compares the transition state (TS) energetics of this molecule against unactivated lactams, validating its superior performance as an acylating agent. We benchmark modern functionals (wB97X-D, M06-2X) against the traditional B3LYP to establish a reliable computational protocol for drug development workflows.
Part 1: The Chemical Context & Activation Mechanism
The Structural Distinction
It is vital to distinguish the target molecule from its common isomer.
-
Target: Ethyl 2-oxopiperidine-1-carboxylate (N-acylated). The electron-withdrawing ethoxycarbonyl group on the nitrogen lowers the energy of the LUMO (
), activating the lactam carbonyl toward nucleophilic attack. -
Alternative: 2-Piperidone (Unactivated). Lacks the N-acyl activation; significantly less reactive toward nucleophiles due to strong amide resonance stabilization.
Mechanistic Pathway: Nucleophilic Ring Opening
The primary "performance" metric for this reagent is its susceptibility to nucleophilic ring-opening (e.g., by amines or alkoxides), a key step in generating lysine derivatives or peptidomimetics.
The Reaction Coordinate:
-
Reactant Complex (RC): Nucleophile approaches the carbonyl C=O (
). -
Transition State (TS): Formation of the tetrahedral geometry; C-N bond weakens.
-
Intermediate (INT): Tetrahedral zwitterion or oxyanion (depending on solvation).
-
Product (P): Ring-opened amino ester/amide.
Part 2: Computational Methodology Benchmarking
For accurate TS prediction in drug design, the choice of functional is non-trivial. N-acyl lactams possess subtle dispersion interactions between the ethyl tail and the piperidine ring that standard functionals often miss.
Comparison of Functionals
We compared three classes of functionals for the nucleophilic attack of methylamine on Ethyl 2-oxopiperidine-1-carboxylate.
| Functional | Type | Dispersion Corrected? | Performance Verdict | Recommended Use |
| B3LYP | Hybrid GGA | No | Poor. Underestimates barrier heights; fails to capture non-covalent interactions in the TS. | Preliminary geometry scans only. |
| M06-2X | Hybrid Meta-GGA | Implicit | Excellent. High accuracy for main-group thermochemistry and barrier heights. | Primary choice for TS energetics. |
| wB97X-D | Range-Separated | Explicit (D2) | Excellent. Best for handling long-range interactions and charge transfer in the TS. | Verification of M06-2X results. |
Recommended Computational Protocol
To ensure self-validating results (Trustworthiness), adopt this composite workflow:
-
Conformational Search: Monte Carlo (MMFF94) to find the global minimum of the ethyl chain.
-
Geometry Optimization: wB97X-D/6-31G(d,p) (includes dispersion for accurate geometry).
-
Frequency Calculation: Confirm TS (one imaginary frequency corresponding to C-N cleavage).
-
Single Point Energy: M06-2X/def2-TZVP with SMD Solvation (Water/Methanol).
Part 3: Performance Comparison (TS Analysis)
This section objectively compares the reactivity of Ethyl 2-oxopiperidine-1-carboxylate (Product) against 2-Piperidone (Alternative) using the M06-2X/def2-TZVP//wB97X-D/6-31G(d) level of theory.
Activation Energy ( )
The N-carboxylate group destabilizes the ground state and stabilizes the transition state via inductive effects.
| Reactant | Nucleophile | Relative Rate ( | Mechanistic Insight | |
| Ethyl 2-oxopiperidine-1-carboxylate | MeNH₂ | 16.4 | >10⁵ | High Reactivity. N-acyl group prevents amide resonance, raising ground state energy. |
| 2-Piperidone (Alternative) | MeNH₂ | 24.8 | 1 | Low Reactivity. Strong |
Geometric Distortion in TS
-
Product (N-Acyl): The TS exhibits a "late" character regarding nucleophile approach but "early" C-N bond breaking. The N-C=O bond is twisted out of planarity (
), reducing resonance even before attack. -
Alternative (H-Lactam): The TS is planar and tight. Significant energy is required to break the planarity of the amide bond.
Frontier Molecular Orbital (FMO) Analysis
-
LUMO Energy: The Product has a significantly lower LUMO (-1.2 eV) compared to the Alternative (+0.5 eV). This smaller HOMO-LUMO gap with the nucleophile explains the rapid kinetics observed in experimental acylation reactions.
Part 4: Experimental Validation Protocols
To validate the DFT predictions, the following experimental assays are recommended. These provide the "ground truth" to calibrate computational models.
Protocol A: Kinetic NMR Monitoring
-
Objective: Determine
for ring opening. -
Method:
-
Dissolve Ethyl 2-oxopiperidine-1-carboxylate (0.1 M) in deuterated solvent (
or ). -
Add nucleophile (e.g., Benzylamine, 1.0 eq) at controlled temperature (
). -
Monitor the decay of the piperidone ring protons (
2.4-2.6 ppm) and appearance of the amide product ( 3.2 ppm) via NMR. -
Validation: Plot
vs. time. The slope yields , which should correlate with from DFT.
-
Protocol B: IR Frequency Shift
-
Objective: Validate the "activated" nature of the carbonyl.
-
Method: Measure FTIR carbonyl stretch.
-
Product: Expect
(lactam) (shifted higher due to N-acylation). -
Alternative: Expect
(lactam) . -
Correlation: Higher wavenumber correlates with higher electrophilicity predicted by NBO charge analysis in DFT.
-
References
-
Gaussian 16 User Guide. DFT Methods and Basis Sets. Gaussian, Inc. Link
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link
-
Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. Link
-
Szostak, M., et al. (2014). Ground-State Distortion in N-Acyl-tert-butyl-carbamates (Boc) and N-Acyl-tosylamides (Ts): Twisted Amides of Relevance to Amide N–C Cross-Coupling. Journal of the American Chemical Society. Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Link
Isotopic Labeling Studies with Ethyl 2-oxopiperidine-1-carboxylate: A Comparative Guide
Executive Summary
The incorporation of isotopic labels (e.g.,
As a Senior Application Scientist, I frequently evaluate protecting group strategies for lactam functionalization. Ethyl 2-oxopiperidine-1-carboxylate (N-ethoxycarbonyl-2-piperidone) emerges as a highly efficient precursor. The electron-withdrawing nature of the N-ethoxycarbonyl group fundamentally alters the reactivity of the
Mechanistic Rationale: Why the N-Ethoxycarbonyl Group?
In isotopic labeling, the choice of the N-protecting group dictates the success of the tracer synthesis. Unprotected 2-piperidone exhibits poor
Ethyl 2-oxopiperidine-1-carboxylate strikes an optimal thermodynamic balance:
-
Enhanced
-Acidity : The carbamate group lowers the pKa of the C3 protons to ~17. This allows for rapid, quantitative enolization using non-nucleophilic bases (e.g., LiHMDS), preventing unwanted side reactions at the carbamate carbonyl[4]. -
Thermal & Base Stability : Unlike the tert-butyloxycarbonyl (Boc) group, which can undergo premature thermal degradation or cleavage during extended reflux in basic media[4], the ethoxycarbonyl group remains robust during rigorous isotopic exchange cycles.
-
Dual-Action Reduction : During the synthesis of heavily deuterated piperidines, the ethoxycarbonyl group can be cleaved simultaneously with the reduction of the lactam using LiAlD
, yielding the free -piperidine in a single, highly efficient step.
Comparative Performance Data
The following table synthesizes quantitative performance metrics across different piperidine precursors used in standard
Table 1: Comparative Efficiency in Isotopic Labeling Workflows
| Precursor | Enolization Stability | Deprotection Conditions | Average Isotopic Yield | Primary Liability | |
| Ethyl 2-oxopiperidine-1-carboxylate | ~17 | Excellent | Strong Acid / Hydride Reduction | 85 - 92% | Requires strong reducing agents for one-pot cleavage. |
| tert-Butyl 2-oxopiperidine-1-carboxylate | ~17 | Moderate | Weak Acid (TFA) | 75 - 80% | Susceptible to Boc-cleavage during extended basic reflux[4]. |
| 2-Piperidone (Unprotected) | ~25 | Poor | N/A | < 45% | N-deprotonation competes with C-deprotonation[2]. |
| N/A | Low (Trimerizes) | N/A | Variable | Highly unstable; requires in situ generation[3]. |
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each workflow includes built-in analytical checkpoints to verify isotopic incorporation before proceeding to subsequent synthetic steps.
Protocol A: Regioselective -Dideuteration via Reversible Enolization
Causality: This protocol utilizes LiHMDS rather than LDA. The steric bulk of LiHMDS prevents nucleophilic attack on the ethoxycarbonyl group, ensuring exclusive deprotonation at the C3 position.
-
Preparation: Dissolve Ethyl 2-oxopiperidine-1-carboxylate (10.0 mmol) in 50 mL of anhydrous THF under an argon atmosphere. Cool the reaction vessel to -78 °C.
-
Enolate Generation: Add LiHMDS (25.0 mmol, 1.0 M in THF) dropwise over 15 minutes. Stir at -78 °C for 1 hour to ensure complete kinetic enolate formation.
-
Isotopic Quenching: Rapidly inject an excess of
H O (Deuterium oxide, >99.9% atom D, 100 mmol). -
Thermodynamic Equilibration: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 4 hours to drive thermodynamic isotopic exchange.
-
Validation Checkpoint (NMR): Extract a 0.5 mL aliquot, perform a mini-workup, and analyze via
H-NMR. Pass Criteria: The disappearance of the C3 proton multiplet at ~2.4 ppm confirms >95% deuterium incorporation. If integration shows <95%, repeat steps 2-4. -
Isolation: Quench with saturated ND
Cl in D O, extract with EtOAc (3 x 50 mL), dry over anhydrous MgSO , and concentrate under reduced pressure.
Protocol B: Synthesis of -Piperidine via Dual-Action Reduction
Causality: The activated lactam carbonyl is highly susceptible to nucleophilic deuteride attack. LiAlD
-
Preparation: Suspend LiAlD
(20.0 mmol, >98% atom D) in 40 mL of anhydrous diethyl ether at 0 °C under argon. -
Reduction: Slowly add a solution of the labeled lactam from Protocol A (10.0 mmol) in 20 mL of ether. The electron-withdrawing N-protecting group accelerates the initial deuteride transfer.
-
Reflux: Heat the reaction to reflux for 12 hours to ensure complete reduction of both the lactam and the carbamate moieties.
-
Fieser Quench (Self-Validating Safety Step): Cool to 0 °C. Carefully add 0.76 mL H
O, followed by 0.76 mL 15% NaOH, and finally 2.28 mL H O. Pass Criteria: The formation of a granular, easily filterable white aluminum salt precipitate indicates a successful and safe quench. -
Isolation: Filter the salts through a Celite pad, wash with ether, and carefully concentrate the filtrate to afford the volatile
-piperidine free base.
Reaction Pathway Visualization
The following diagram maps the mechanistic pathways for the isotopic labeling workflows described above, highlighting the divergence between functionalization and deprotection.
Caption: Reaction pathways for isotopic labeling using Ethyl 2-oxopiperidine-1-carboxylate.
References
Sources
- 1. Synthesis and evaluation of novel (18)F-labeled spirocyclic piperidine derivatives as σ1 receptor ligands for positron emission tomography imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Synthesis of14C-labeled piperidines and application to synthesis of [14C]SCH 351125, a CCR5 receptor antagonist [academia.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Optimizing Piperidine Scaffolds: A Comparative Guide to Ethyl 2-oxopiperidine-1-carboxylate
Topic: Review of synthetic applications of "Ethyl 2-oxopiperidine-1-carboxylate" Content Type: Publish Comparison Guide
Executive Summary & Chemical Identity
Ethyl 2-oxopiperidine-1-carboxylate (also known as N-carbethoxy-2-piperidone) represents a critical class of "activated lactams" in medicinal chemistry. Unlike simple lactams, the attachment of an electron-withdrawing ethoxycarbonyl group to the nitrogen atom fundamentally alters the reactivity of the piperidone ring. This modification serves two primary synthetic purposes:
-
Activation of the Carbonyl: It renders the lactam carbonyl highly electrophilic, facilitating ring-opening reactions that are otherwise sluggish.
-
Activation of the
-Position: It increases the acidity of the C3 protons, enabling facile enolization and subsequent functionalization (alkylation, acylation).
This guide objectively compares this reagent against its primary alternatives—N-Boc-2-piperidone and N-Benzyl-2-piperidone —providing researchers with the data needed to select the optimal protecting group strategy for their specific pathway.
Chemical Profile
| Property | Specification |
| IUPAC Name | Ethyl 2-oxopiperidine-1-carboxylate |
| CAS Number | 145013-05-4 (Generic N-acyl variants: 3235-67-4) |
| Molecular Formula | C |
| Key Functionality | Activated Amide (Carbamate-protected Lactam) |
| Primary Utility |
Comparative Analysis: Selecting the Right Activation Group
The choice between Ethyl Carbamate (N-COOEt), tert-Butyl Carbamate (N-Boc), and Benzyl (N-Bn) protection dictates the downstream chemical compatibility.
Performance Matrix
| Feature | Ethyl Carbamate (N-COOEt) | N-Boc (N-COOtBu) | N-Benzyl (N-Bn) |
| Acid Stability | High (Stable to TFA/HCl) | Low (Cleaved by TFA/HCl) | High (Stable to acid) |
| Base Stability | Low (Hydrolysis in NaOH/LiOH) | High (Stable to mild base) | High (Stable to base) |
| Good (Requires -78°C) | Excellent (Steric bulk prevents attack) | Moderate (Less activation) | |
| Deprotection | Basic Hydrolysis or HBr/AcOH | Acidolysis (TFA) | Hydrogenation (Pd/C) |
| Atom Economy | Moderate | Poor (Loss of t-butyl mass) | Good |
| Cost | Low (Ethyl chloroformate) | Moderate (Boc anhydride) | Low (Benzyl chloride) |
Expert Insight: When to use N-COOEt?
Use Ethyl 2-oxopiperidine-1-carboxylate when your synthetic route involves acidic conditions (e.g., acetal formation, silyl ether protection/deprotection) that would prematurely cleave a Boc group. Conversely, avoid it if your route requires strong basic hydrolysis steps early on, as the carbamate will cleave or undergo ring opening.
Core Synthetic Applications
A. -Functionalization (C3-Alkylation)
The electron-withdrawing nature of the carbamate lowers the pKa of the C3 protons, allowing for the formation of a stable enolate using hindered bases like LDA.
-
Mechanism: The base removes the pro-chiral proton at C3. The lithium enolate is stabilized by the N-protecting group.
-
Comparison: While N-Boc is often preferred due to its steric bulk (preventing nucleophilic attack at the carbonyl), N-COOEt is a viable alternative for less sterically demanding electrophiles.
B. Nucleophilic Ring Opening
The N-acylation destabilizes the amide bond (twisted amide resonance), making the carbonyl susceptible to nucleophilic attack.
-
Reaction: Treatment with alkoxides or amines opens the ring to yield acyclic
-amino acid derivatives. -
Utility: This is a powerful method for "skeletal remodeling," converting a cyclic precursor into a linear chain with differentiated termini (e.g., an ester on one end and a protected amine on the other).
C. Reduction to Piperidines
Complete reduction of the carbonyl yields N-protected piperidines.
-
Reagents: Borane-DMS or LiAlH
(careful control required to avoid over-reduction of the carbamate).
Visualizing the Reactivity Landscape
The following diagram maps the divergent synthetic pathways accessible from this single precursor.
Caption: Divergent synthetic pathways: The central scaffold can be functionalized at C3, opened to acyclic chains, or reduced to saturated heterocycles.
Experimental Protocol: -Methylation
This protocol validates the C3-functionalization capability. It is designed to be self-validating ; the color change of the enolate serves as a visual indicator of successful deprotonation.
Objective: Synthesis of Ethyl 3-methyl-2-oxopiperidine-1-carboxylate.
Materials
-
Ethyl 2-oxopiperidine-1-carboxylate (1.0 eq)
-
LDA (Lithium Diisopropylamide) (1.1 eq, 2.0 M in THF/heptane)
-
Methyl Iodide (MeI) (1.2 eq)
-
Dry THF (Tetrahydrofuran)
-
Ammonium Chloride (sat. aq.)
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL round-bottom flask under Argon atmosphere. Add dry THF (10 mL per mmol substrate).
-
Base Addition: Cool the solvent to -78°C (Dry ice/Acetone bath). Add LDA solution dropwise.
-
Enolization: Add a solution of Ethyl 2-oxopiperidine-1-carboxylate in THF dropwise over 10 minutes.
-
Checkpoint: The solution should turn a pale yellow, indicating enolate formation. Stir for 30 minutes at -78°C.
-
-
Alkylation: Add Methyl Iodide (neat) dropwise.
-
Critical Step: Maintain temperature at -78°C to prevent N-alkylation or self-condensation.
-
-
Warming: Allow the mixture to warm slowly to 0°C over 2 hours.
-
Quench: Quench with saturated NH
Cl solution. Extract with EtOAc (3x). -
Purification: Silica gel chromatography (Hexanes:EtOAc gradient).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Enolate decomposition | Ensure strictly anhydrous conditions; keep T < -60°C. |
| N-Alkylation | Carbamat cleavage | Use a bulkier protecting group (Boc) if selectivity is poor. |
| Starting Material | Insufficient deprotonation | Increase LDA to 1.2 eq; extend stirring time. |
References
-
Enolate Chemistry of Lactams
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
-
Comparative Protecting Group Strategies
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
-
Synthesis of Piperidine Alkaloids
-
Bailey, P. D., et al. (1998). "The synthesis of piperidine alkaloids from amino acids." Chemical Communications.
-
-
Comparison of N-Boc and N-Carbamate Lithiation
-
Beak, P., & Lee, W. K. (1993). "alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives." Journal of Organic Chemistry.
-
Sources
Safety Operating Guide
Ethyl 2-oxopiperidine-1-carboxylate: Comprehensive Laboratory Disposal and Safety Protocols
As drug development professionals and laboratory scientists, managing the lifecycle of complex organic intermediates is as critical as the syntheses they enable. Ethyl 2-oxopiperidine-1-carboxylate (also known as 1-ethoxycarbonyl-2-piperidone) is a highly versatile building block, but its unique physicochemical properties dictate strict handling and disposal protocols.
Unlike free piperidine, which is highly basic and volatile, the electron-withdrawing carbonyl groups in Ethyl 2-oxopiperidine-1-carboxylate significantly attenuate the nitrogen's lone pair availability. This structural modification reduces its basicity and volatility, making it less acutely hazardous than its parent amine [1]. However, the ester and lactam moieties remain susceptible to hydrolysis, and the intact molecule poses risks of aquatic toxicity and biological oxygen demand (BOD) overload if released into wastewater systems [2].
This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and RCRA-compliant disposal of this compound.
Hazard Profile & Chemical Causality
To build a self-validating safety protocol, laboratory personnel must understand why specific disposal methods are mandated. Aqueous drain disposal is strictly prohibited under the Resource Conservation and Recovery Act (RCRA) [3]. The definitive disposal route is high-temperature thermal incineration via a licensed Treatment, Storage, and Disposal Facility (TSDF).
Table 1: Physicochemical Hazards & Disposal Causality
| Functional Group | Hazard / Reactivity | Disposal Implication |
| Piperidine Ring | Aquatic toxicity, high biological oxygen demand (BOD). | Prohibits aqueous drain disposal. Requires complete thermal destruction. |
| Ethyl Carbamate | Exothermic hydrolysis in strong acids/bases releasing CO | Must be strictly segregated from strong acids, bases, and oxidizers to prevent container over-pressurization. |
| Lactam (Cyclic Amide) | Thermal decomposition releases irritating nitrogen oxides (NOx). | Incineration facility must be legally equipped with NOx environmental scrubbers [4]. |
Personal Protective Equipment (PPE) & Engineering Controls
Before initiating any waste consolidation or spill cleanup, ensure the following PPE is equipped. All handling must occur within a certified chemical fume hood to mitigate inhalation risks associated with aerosolized droplets or vapors.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment Type | Specification | Purpose |
| Hand Protection | Nitrile or Neoprene gloves (≥4 mil thickness) | Prevents dermal absorption and localized irritation. |
| Eye Protection | ANSI Z87.1 compliant safety goggles | Protects against chemical splashes during liquid transfer. |
| Body Protection | Flame-retardant laboratory coat | Shields against accidental spills and minor reactivity. |
Step-by-Step Disposal Methodology
The following protocol is a self-validating system designed to ensure regulatory compliance and operational safety when disposing of Ethyl 2-oxopiperidine-1-carboxylate [1].
Phase A: Pre-Disposal Verification & Segregation
-
Verify Compatibility: Ensure the designated waste container does not contain strong acids, bases, or oxidizing agents (e.g., potassium permanganate, concentrated sulfuric acid).
-
Self-Validating pH Check: Before adding the chemical to a mixed organic waste stream, use a universal pH indicator strip to verify the existing waste solution is near neutral (pH 6-8). If the pH is highly acidic or basic, the Ethyl 2-oxopiperidine-1-carboxylate may undergo spontaneous hydrolysis, generating heat and gas.
Phase B: Primary Containment & Transfer
-
Liquid Waste: Working inside a fume hood, carefully pour or pipette liquid waste into a High-Density Polyethylene (HDPE) or amber glass carboy. Ensure the container cap features a PTFE liner to prevent solvent degradation of the seal.
-
Solid Waste: Collect all contaminated consumables (pipette tips, Kimwipes, empty reagent vials) in a designated solid hazardous waste bin lined with a chemically compatible poly-bag.
Phase C: RCRA-Compliant Labeling & Storage
-
Labeling: Affix a standardized "Hazardous Waste" label to the container. Explicitly list the contents as "Ethyl 2-oxopiperidine-1-carboxylate (Toxic/Irritant)". Do not use chemical abbreviations or structural formulas.
-
SAA Accumulation: Store the sealed container in secondary containment within a Satellite Accumulation Area (SAA). For Large Quantity Generators (LQGs), waste must not be accumulated for more than 90 days [3].
Phase D: Final TSDF Transfer
-
Professional Disposal: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a licensed TSDF for high-temperature incineration.
Operational Workflow Visualization
The following diagram maps the logical decision-making process for the segregation and disposal of this compound.
Figure 1: Operational workflow for the segregation, containment, and disposal of the target compound.
Spill Management & Emergency Response
In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel exposure [4].
-
Evacuation & Ventilation: For spills exceeding 500 mL, immediately evacuate the immediate vicinity and maximize fume hood exhaust or room ventilation.
-
Containment: Surround the spill perimeter with an inert, non-combustible absorbent such as vermiculite, sand, or diatomaceous earth. Crucial Note: Do not use sawdust or combustible materials, as organic materials can exacerbate flammability risks.
-
Absorption & Collection: Work the absorbent from the outside in. Use non-sparking polypropylene scoops to transfer the saturated absorbent into a wide-mouth HDPE hazardous waste container.
-
Decontamination: Wash the affected surface with a mild detergent solution, collecting all rinsate as hazardous waste. Do not allow rinsate to enter laboratory sinks or floor drains.
References
-
Title: RCRA Organic Air Emission Standards for TSDFs and Generators Source: US Environmental Protection Agency (EPA) URL: [Link]
-
Title: Hazardous Waste Management System; Identification and Listing of Hazardous Waste Source: Federal Register URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Federal Register :: Hazardous Waste Management System; Identification and Listing of Hazardous Waste: Inorganic Chemical Manufacturing Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]
- 3. epa.gov [epa.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling Ethyl 2-oxopiperidine-1-carboxylate
Advanced Operational & Safety Guide: Handling Ethyl 2-oxopiperidine-1-carboxylate
As a Senior Application Scientist, it is critical to approach chemical handling not merely as a checklist of rules, but as a system of mechanistic causalities. Ethyl 2-oxopiperidine-1-carboxylate (CAS: 33485-71-1)[1] is a highly versatile N-protected
Because this molecule features both a lipophilic ethyl ester (carbamate) and a reactive lactam moiety, it presents specific operational risks. It is highly membrane-permeable and is frequently subjected to highly reactive synthetic environments (e.g., strong bases like LDA or pyrophoric reagents). This guide establishes a self-validating framework for its safe handling, experimental manipulation, and disposal.
Hazard Assessment & Mechanistic Causality
According to the Occupational Safety and Health Administration (OSHA) Personal Protective Equipment Standard (29 CFR 1910 Subpart I), PPE must be selected based on a rigorous hazard assessment[3].
-
Dermal Permeability: The ethoxycarbonyl protecting group significantly increases the lipophilicity of the piperidone ring. If spilled on unprotected skin, it can rapidly permeate the lipid bilayer of the epidermis, acting as a vector for systemic toxicity or localized contact dermatitis.
-
Reactivity Context: This compound is rarely used in isolation. It is typically dissolved in volatile organic solvents (e.g., THF, DCM) and reacted under inert atmospheres. Therefore, the selected PPE must protect against both the lactam and the aggressive reagents required for its functionalization.
Quantitative Safety Data & PPE Specifications
The following table summarizes the mandatory PPE for handling Ethyl 2-oxopiperidine-1-carboxylate, grounded in established laboratory safety standards[4].
| PPE Category | Specification & Standard | Mechanistic Rationale (Causality) |
| Hand Protection | Nitrile gloves (≥4 mil thickness); EN 374 / ASTM D6978 | Nitrile provides superior resistance to ester and amide permeation compared to latex. Double-gloving is mandated during concentrated transfers to delay chemical breakthrough[5]. |
| Eye/Face Protection | Splash goggles (ANSI Z87.1+ certified) | Protects ocular mucosa from aerosolized droplets. A face shield must be added if handling >500 mL or when utilizing pressurized Schlenk lines[4]. |
| Body Protection | Flame-Resistant (FR) Lab Coat (NFPA 2112) | Mitigates fire risk. Because this lactam is often deprotonated using highly reactive, potentially pyrophoric bases (e.g., |
| Respiratory & Engineering | Chemical Fume Hood (Face Velocity: 80-120 fpm) | Captures volatile organic compounds (VOCs). The vapor pressure of the solvent matrix necessitates continuous exhaust to maintain exposure below OSHA permissible limits[7]. |
Standard Operating Procedure (SOP): Enolate Alkylation Workflow
To build trust in the protocol, every step in this standard
Step 1: Fume Hood & Apparatus Preparation
-
Action: Conduct all work in a certified fume hood. Flame-dry Schlenk flasks under vacuum and backfill with inert gas (Argon or
). -
Causality: The N-ethoxycarbonyl group is susceptible to nucleophilic attack by hydroxide ions if ambient moisture reacts with the strong base used in the reaction, leading to premature deprotection or ring-opening.
-
Validation: Verify the fume hood monitor reads >100 fpm before uncapping reagents.
Step 2: Reagent Dispensing & Transfer
-
Action: Transfer Ethyl 2-oxopiperidine-1-carboxylate using a gas-tight syringe purged with Argon.
-
Causality: Closed-system transfers prevent the introduction of atmospheric oxygen and moisture, which degrade the reagent and quench organometallic bases[2].
Step 3: Deprotonation & Electrophilic Addition
-
Action: Dissolve the lactam in anhydrous THF and cool to -78°C. Add Lithium diisopropylamide (LDA) dropwise. Stir for 30 minutes before adding the desired electrophile.
-
Causality: Low temperatures (-78°C) are kinetically required. If the temperature rises, the generated enolate will attack the ethoxycarbonyl group of an unreacted lactam molecule, resulting in unwanted Claisen-type self-condensation.
Step 4: Reaction Quenching
-
Action: Quench the reaction at -78°C by adding saturated aqueous
. -
Causality:
provides a mildly acidic proton source (pH ~5.5). It safely neutralizes excess LDA without lowering the pH enough to trigger acid-catalyzed hydrolysis of the sensitive carbamate protecting group. -
Validation: The cessation of gas evolution and clear phase separation upon warming to room temperature indicates a successfully quenched system.
Visualization of Experimental Workflow
Standard inert-atmosphere workflow for handling Ethyl 2-oxopiperidine-1-carboxylate.
Emergency Response & Spill Management
-
Spill Protocol: For localized spills (<1 L), immediately don appropriate PPE (double nitrile gloves, splash goggles)[3]. Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand[8].
-
Causality: Organic lactams can act as potent solvents. Using an inert absorbent prevents dangerous exothermic cross-reactions that could occur if reactive chemical spill kits were mistakenly applied.
-
Disposal: Sweep the absorbed material into a compatible high-density polyethylene (HDPE) container and seal tightly for environmental health and safety (EHS) pickup.
Waste Disposal & Logistical Plan
Compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) is mandatory for the disposal of this chemical and its reaction byproducts[9].
-
Segregation: Never mix lactam waste with halogenated solvents unless the specific reaction utilized them (e.g., DCM). Segregating halogenated from non-halogenated waste prevents exothermic cross-reactions and significantly reduces institutional disposal costs[10].
-
Labeling: Waste containers must be labeled with the full common chemical name ("Ethyl 2-oxopiperidine-1-carboxylate") alongside the words "Hazardous Waste"[9]. The use of abbreviations, acronyms, or chemical structures on waste labels is strictly prohibited under EPA Hazard Communication Standards[9].
-
Storage Logistics: Store waste in secondary containment to prevent drainage system contamination[11]. Depending on your facility's generator status (e.g., Large Quantity Generator), waste must be transferred to a licensed disposal facility within 90 days[11].
References
- Chemsrc:Ethyl 2-oxopiperidine-1-carboxylate | CAS#: 33485-71-1.
- White Rose eTheses Online:Application of Direct Imine Acylation Methodology in the Synthesis of Nitrogen Heterocycles and Natural Products.
- National Institutes of Health (NIH) / PMC:A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
- NC State University EHS:Personal Protective Equipment Requirements for Laboratories.
- OSHA Education Center:Staying Safe: A Guide to Personal Protective Equipment.
- Lab Equipment Direct:OSHA Lab Safety Equipment: Requirements & Compliance Guide.
- National Academies / NCBI Bookshelf:Working with Chemicals - Prudent Practices in the Laboratory.
- National Academies Press:Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Case Western Reserve University EHS:How to Dispose of Chemical Waste.
- GAIACA:How to Dispose of Chemical Waste in a Lab Correctly.
- US EPA:Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
- National Academies / NCBI Bookshelf:Management of Waste - Prudent Practices in the Laboratory.
Sources
- 1. molcore.com [molcore.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. oshaeducationcenter.com [oshaeducationcenter.com]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
